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  • Product: 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline

Executive Summary In modern targeted drug discovery, the rational design of kinase and receptor inhibitors relies heavily on privileged bifunctional scaffolds. 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline (hereafter ref...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern targeted drug discovery, the rational design of kinase and receptor inhibitors relies heavily on privileged bifunctional scaffolds. 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline (hereafter referred to as Compound 1 ) is a highly specialized, multi-motif building block. Its unique structural topology—combining an electron-withdrawing halogen, a hydrogen-bonding imidazole core, and a nucleophilic aniline handle—makes it a critical intermediate in the synthesis of Hedgehog (Hh) signaling pathway modulators [1].

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. This whitepaper dissects the causality behind its physicochemical behavior, its chemoselective reactivity in transition-metal catalysis, and provides self-validating protocols for its integration into advanced pharmaceutical pipelines.

Structural and Physicochemical Profiling

The utility of Compound 1 stems from the orthogonal reactivity of its three primary domains. The aniline moiety serves as the primary vector for late-stage diversification (e.g., amidation or Buchwald-Hartwig cross-coupling). The 5-phenyl-1H-imidazole acts as a potent pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, which is critical for anchoring into the hinge regions of target proteins. Finally, the chloro substituent at the para-position relative to the amine provides metabolic stability (blocking rapid CYP450-mediated para-oxidation) and induces a steric clash that locks the dihedral angle of the molecule into a bioactive conformation.

Quantitative Data Summary

To facilitate fragment-based drug design (FBDD) and synthetic planning, the core physicochemical properties of Compound 1 are summarized below:

Physicochemical PropertyValueCausality / Synthetic Significance
Molecular Formula C₁₅H₁₂ClN₃Defines the stoichiometric mass for synthetic scaling.
Molecular Weight 269.73 g/mol Optimal fragment size, leaving ample molecular weight budget for further elaboration without violating Lipinski’s Rule of 5.
Topological Polar Surface Area ~ 54.7 ŲExcellent for membrane permeability; optimized for intracellular target engagement.
Hydrogen Bond Donors 2 (Aniline -NH₂, Imidazole -NH)Critical for anchoring to receptor pockets via strong directional interactions.
Hydrogen Bond Acceptors 1 (Imidazole =N-)Participates in target binding networks and influences tautomeric equilibrium.
Predicted LogP ~ 3.5Balances aqueous solubility with the lipophilicity required for hydrophobic pocket affinity.

Mechanistic Role in Targeted Therapeutics

Compound 1 is predominantly utilized as a precursor for Smoothened (SMO) receptor antagonists [1]. The Hedgehog signaling pathway is a key regulator of cellular growth and differentiation. Aberrant activation of this pathway is heavily implicated in basal cell carcinoma and medulloblastoma.

Derivatives of Compound 1 function by binding to the transmembrane domain of the SMO receptor. The imidazole nitrogen engages in critical hydrogen bonding with the receptor's binding cleft, while the phenyl ring occupies a hydrophobic sub-pocket. This allosteric antagonism prevents SMO from activating the GLI family of transcription factors, thereby halting oncogenic proliferation.

HhPathway PTCH1 PTCH1 Receptor (Active) SMO_Inact SMO Receptor (Inhibited) PTCH1->SMO_Inact Represses SMO_Act SMO Receptor (Active) SMO_Inact->SMO_Act Hh Ligand Binding GLI GLI Transcription Factors SMO_Act->GLI Activates TargetGenes Target Gene Expression (Proliferation) GLI->TargetGenes Promotes Inhibitor 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline Derived Inhibitor Inhibitor->SMO_Act Allosteric Antagonism

Fig 1: Mechanism of action for Hedgehog pathway inhibitors targeting the Smoothened (SMO) receptor.

Chemical Reactivity and Orthogonal Functionalization

A primary challenge when working with Compound 1 is chemoselectivity . Both the primary aniline and the secondary imidazole nitrogen are nucleophilic. However, the imidazole nitrogen is a strong σ-donor and can easily poison transition metal catalysts by forming stable, inactive complexes.

To achieve selective N-arylation at the aniline nitrogen without requiring protecting groups on the imidazole, one must exploit steric differentiation. By utilizing sterically demanding biaryl phosphine ligands (such as XPhos or BrettPhos) in Palladium-catalyzed cross-couplings, the catalytic Pd center is physically shielded from the imidazole ring. This forces oxidative addition and subsequent reductive elimination to occur exclusively through the unhindered, exocyclic aniline nitrogen [2] [3].

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis, the following protocol outlines a self-validating system for the chemoselective Buchwald-Hartwig cross-coupling of Compound 1 with an aryl halide. Every step is designed with a specific physicochemical causality to prevent reaction failure.

Protocol: Chemoselective Pd-Catalyzed Amination

Objective: Couple Compound 1 with a secondary aryl bromide while preserving the unprotected imidazole core.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine Compound 1 (1.0 equiv) and the target Aryl Bromide (1.1 equiv) in anhydrous 1,4-Dioxane (0.2 M).

    • Causality: Dioxane is chosen for its high boiling point (101 °C), providing the necessary thermal activation energy for the turnover-limiting reductive elimination step, which is inherently slowed by the electron-withdrawing chlorine atom on Compound 1 .

  • Catalyst & Ligand Addition: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (5.0 mol%).

    • Causality: XPhos is strictly required here. Its bulky dicyclohexyl and triisopropylphenyl groups create a sterically demanding coordination sphere that physically prevents the basic imidazole nitrogen from chelating and poisoning the palladium center [2].

  • Base Addition: Add Cs₂CO₃ (2.0 equiv).

    • Causality: A mild inorganic base is critical. Stronger alkoxide bases (like NaOtBu) would deprotonate the imidazole NH (pKa ~14), generating a highly nucleophilic imidazolide anion that would drive competitive, off-target N-arylation.

  • Degassing (Self-Validation Checkpoint 1): Purge the heterogeneous mixture with Argon for 15 minutes using a subsurface sparging needle.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, irreversibly halting the catalytic cycle.

  • Thermal Activation: Seal the flask and heat to 90 °C for 12 hours under vigorous stirring.

  • Reaction Quenching & Validation (Self-Validation Checkpoint 2): Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Submit a 10 µL aliquot for LC-MS analysis.

    • Causality: The absence of the starting mass (269.7 Da) and the presence of the coupled product mass validates successful chemoselective conversion without the need for prior isolation.

Workflow Step1 1. Reagent Prep Aniline + Aryl Halide Step2 2. Pd/Ligand Catalyst Addition Step1->Step2 Step3 3. Degassing (Argon Purge) Step2->Step3 Step4 4. Thermal Activation (90°C, 12h) Step3->Step4 Step5 5. Purification & LC-MS Validation Step4->Step5

Fig 2: Self-validating workflow for Pd-catalyzed Buchwald-Hartwig cross-coupling.

References

  • Title: CN102203067A - Hedgehog通路调节剂 (Hedgehog Pathway Modulators) Source: Google Patents / Irm LLC URL: [1]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: PubMed Central (PMC) / NIH URL: [2]

  • Title: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development Source: Journal of the American Chemical Society (ACS) URL: [3]

Sources

Exploratory

A Technical Guide to the Putative Mechanism of Action and Target Engagement of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline

Foreword: The compound 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline is not extensively characterized in publicly available literature as a standalone agent with a defined biological target. However, its chemical scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The compound 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline is not extensively characterized in publicly available literature as a standalone agent with a defined biological target. However, its chemical scaffold, featuring a substituted phenyl-imidazole core, bears a strong resemblance to multiple classes of well-documented protein kinase inhibitors. This guide, therefore, proceeds from the scientifically grounded hypothesis that its primary target is within the mitogen-activated protein kinase (MAPK) family, specifically the p38 MAP kinase. We will dissect the mechanism of action by analogy to known p38 inhibitors, propose a binding hypothesis, and provide a comprehensive framework for the experimental validation required to confirm this mode of action.

Introduction: The p38 MAP Kinase Pathway - A Key Regulator of Cellular Stress and Inflammation

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in orchestrating cellular responses to external stressors and inflammatory cytokines.[1][2] Four isoforms (α, β, γ, δ) have been identified, with p38α being the most ubiquitously expressed and studied.[1][3] The canonical p38 MAPK signaling cascade is activated by stimuli such as osmotic shock, UV light, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[1][4]

Activation of p38 involves a dual phosphorylation event on specific threonine and tyrosine residues (Thr180/Tyr182) by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6.[1] Once active, p38 phosphorylates a host of downstream substrates, including other kinases (like MAPKAP-2) and transcription factors (like ATF-2), ultimately regulating the expression of key inflammatory mediators.[1][4] Given its critical role in the production of pro-inflammatory cytokines, p38 MAPK has been a major therapeutic target for a wide range of inflammatory and autoimmune diseases.[5][6]

p38_pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade cluster_nuclear Nuclear Response stress Cellular Stress (UV, Osmotic Shock) map3k MAP3K (e.g., TAK1) stress->map3k cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) cytokines->map3k mkk36 MKK3 / MKK6 map3k->mkk36 phosphorylates p38 p38 MAPK mkk36->p38 phosphorylates (Thr180/Tyr182) mapkap2 MAPKAP-2 p38->mapkap2 phosphorylates tf Transcription Factors (e.g., ATF-2) p38->tf phosphorylates inhibitor Putative Inhibitor (4-Chloro-3-(...)-aniline) inhibitor->p38 inhibits gene Gene Expression mapkap2->gene tf->gene inflammation Inflammatory Cytokine Production (TNF-α, IL-6, COX-2) gene->inflammation

Figure 1: The p38 MAPK Signaling Pathway.

Core Mechanism of Action: Lessons from Archetypal p38 Inhibitors

The phenyl-imidazole scaffold of the topic compound is a hallmark of ATP-competitive kinase inhibitors. These molecules function by occupying the ATP-binding pocket of the kinase, preventing the binding and hydrolysis of ATP and thereby blocking the phosphorylation of downstream substrates. The specificity and potency of these inhibitors are dictated by their ability to exploit unique features of the target kinase's active site.

Type I Inhibition: Targeting the "DFG-in" Conformation

The first generation of potent and selective p38 inhibitors, such as the pyridinyl-imidazole compound SB203580 , are classified as Type I inhibitors.[1][7] They bind to the active, "DFG-in" conformation of the kinase, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is oriented towards the active site.

Key interactions for this class typically involve:

  • Hinge-Binding: A crucial hydrogen bond network forms between the inhibitor and the "hinge" region of the kinase (residues 107-110), which connects the N- and C-terminal lobes. For pyridinyl-imidazoles, the pyridine nitrogen often acts as a hydrogen bond acceptor from the backbone amide of Met109.[8]

  • Hydrophobic Pockets: The inhibitor's aromatic rings occupy adjacent hydrophobic pockets. The specificity of p38 inhibitors over other kinases like ERK2 is partly due to the presence of a smaller gatekeeper residue, Thr106, which allows access to a unique hydrophobic pocket.[9][10]

Type II/III Inhibition: Allosteric Binding and the "DFG-out" Conformation

A second class of inhibitors, exemplified by the diaryl urea compound BIRB 796 , exhibits a more complex mechanism.[11] These are Type II inhibitors that bind to an allosteric pocket adjacent to the ATP site, which is only accessible when the kinase adopts an inactive, "DFG-out" conformation.[3] This conformational change is significant and results in very slow binding kinetics. BIRB 796 is a highly potent inhibitor with picomolar affinity for p38.[12] This allosteric mechanism provides an alternative strategy for achieving high selectivity.

Binding Hypothesis for 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline

Based on its structure, we hypothesize that 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline functions as a Type I, ATP-competitive inhibitor of p38 MAP kinase. The proposed binding orientation leverages the key functional groups to achieve potent and specific engagement.

  • Imidazole Core: The imidazole ring is central to the interaction. One of the imidazole nitrogens is predicted to act as a hydrogen bond acceptor, interacting with the backbone NH of Met109 in the hinge region. This is a canonical interaction for this class of inhibitors.

  • Phenyl Group at Position 5: This phenyl ring likely projects into the hydrophobic pocket created by the side chains of residues like Leu75, Val83, and Leu167.

  • Aniline Moiety: The aniline group is critical. The amino group (-NH2) can act as a hydrogen bond donor, potentially forming a key interaction with the side-chain oxygen of the gatekeeper residue Thr106 . The chloro-substituted phenyl ring of the aniline moiety would then occupy the solvent-exposed region, where the chloro-substituent could enhance binding through favorable hydrophobic or halogen-bonding interactions.

binding_hypothesis cluster_p38 p38 MAPK ATP-Binding Site compound 4-Chloro-3-(...)-aniline met109 Met109 (Hinge) compound->met109 H-Bond (Acceptor) Imidazole N thr106 Thr106 (Gatekeeper) compound->thr106 H-Bond (Donor) Aniline -NH2 lys53 Lys53 (Catalytic) compound->lys53 Steric Hindrance & Disruption of Salt Bridge hydro_pocket Hydrophobic Pocket compound->hydro_pocket Hydrophobic Interaction Phenyl Rings

Figure 2: Hypothesized Binding Interactions.

Experimental Validation Framework

To validate the proposed mechanism of action, a systematic, multi-tiered experimental approach is required. This workflow ensures a comprehensive characterization from initial biochemical activity to definitive structural engagement.

workflow cluster_biochem cluster_cell cluster_structure start Start: Compound Synthesis & QC biochem Tier 1: Biochemical Assays start->biochem ic50 p38α Kinase Assay (Determine IC50) biochem->ic50 cell Tier 2: Cell-Based Functional Assays tnf TNF-α Release Assay (Functional Potency) cell->tnf structure Tier 3: Structural Biology xtal Co-crystallization with p38α structure->xtal end End: Mechanism Confirmed kd Binding Affinity Assay (SPR/ITC) (Determine KD, ka, kd) ic50->kd selectivity Kinase Selectivity Panel (Assess off-target effects) kd->selectivity selectivity->cell phospho Western Blot (Target Engagement) tnf->phospho phospho->structure solve X-ray Diffraction & Structure Solution xtal->solve solve->end

Figure 3: Experimental Workflow for Target Validation.

Tier 1: Biochemical Characterization

Objective: To confirm direct inhibition of p38α kinase activity and quantify the binding affinity.

Protocol 1: p38α Enzymatic Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

  • Reagent Preparation:

    • Prepare a serial dilution of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline in DMSO (e.g., from 100 µM to 1 nM).

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.

    • Prepare solutions of recombinant human p38α enzyme, ATP, and a suitable substrate (e.g., ATF-2 peptide).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound dilution or DMSO (vehicle control).

    • Add 10 µL of p38α enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the ATP/substrate mixture.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free measurement of binding, yielding on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).

  • Chip Preparation: Covalently immobilize recombinant p38α protein onto a CM5 sensor chip via amine coupling.

  • Analyte Injection: Prepare a serial dilution of the compound in running buffer.

  • Binding Measurement: Inject the compound dilutions over the sensor surface at a constant flow rate. A reference channel without protein is used for background subtraction.

  • Data Analysis: Fit the resulting sensorgrams (response units vs. time) to a 1:1 Langmuir binding model to calculate ka, kd, and KD (KD = kd/ka).

Tier 2: Cellular Target Engagement and Functional Effects

Objective: To confirm that the compound inhibits the p38 pathway in a relevant cellular context.

Protocol 3: TNF-α Release Assay in LPS-Stimulated THP-1 Cells

This is the gold-standard functional assay for p38 inhibitors.

  • Cell Culture: Culture THP-1 human monocytic cells and differentiate them into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate).

  • Compound Treatment: Pre-incubate the differentiated cells with serial dilutions of the compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce a p38-mediated inflammatory response. Incubate for 4-6 hours.

  • Quantification: Collect the cell supernatant and measure the concentration of secreted TNF-α using a commercially available ELISA kit.

  • Data Analysis: Calculate the IC50 for the inhibition of TNF-α production.

Tier 3: High-Resolution Structural Analysis

Objective: To definitively determine the binding mode and confirm the molecular interactions.

Protocol 4: X-ray Co-crystallography

  • Protein Preparation: Express and purify high-quality, unphosphorylated human p38α.

  • Co-crystallization: Screen for crystallization conditions (e.g., using hanging-drop vapor diffusion) with the p38α protein in the presence of a saturating concentration of the compound.

  • Data Collection: Harvest suitable crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution: Process the diffraction data and solve the crystal structure by molecular replacement using a known p38 structure. Refine the model to visualize the precise orientation and interactions of the compound within the ATP-binding site.

Summary and Future Directions

The chemical structure of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline strongly suggests its role as a p38 MAP kinase inhibitor. This guide outlines a robust hypothesis for its mechanism of action as an ATP-competitive, Type I inhibitor that engages key residues like Met109 and Thr106. The provided experimental framework serves as a rigorous roadmap for validating this hypothesis, moving from biochemical potency and cellular function to definitive structural evidence. Successful validation would position this compound as a valuable tool for studying p38-mediated biology and as a potential lead for the development of novel anti-inflammatory therapeutics.

References

  • BIRB-796 - STEMCELL Technologies. STEMCELL Technologies.
  • p38 MAPK inhibitor | BIRB 796 | opnMe | Boehringer Ingelheim. Boehringer Ingelheim.
  • BIRB 796 | p38 Inhibitors: Tocris Bioscience - R&D Systems. R&D Systems.
  • BIRB 796 | p38 MAPK - Tocris Bioscience. Tocris Bioscience.
  • BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells | ACS Omega. ACS Publications.
  • Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Liang Tong - Columbia University.
  • Structural basis for p38 MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity. ResearchGate.
  • Structural basis of inhibitor selectivity in MAP kinases. PubMed - NIH.
  • Molecular Basis for p38 Protein Kinase Inhibitor Specificity | Biochemistry. ACS Publications.
  • What are p38γ inhibitors and how do they work?. Unknown Source.
  • SB203580 - Cell Signaling Technology. Cell Signaling Technology.
  • Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Unknown Source.
  • Binding modes of representative p38 MAPK inhibitors. ResearchGate.
  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease - PMC. NIH.
  • The p38 MAP kinase inhibitor SB203580 enhances nuclear factor-kappa B transcriptional activity by a non-specific effect upon the ERK pathway - PMC. NIH.
  • p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets - JCI Insight. JCI Insight.
  • SB203580 binding modes with p38α MAPK. | Download Scientific Diagram. ResearchGate.
  • Effects of p38 MAPK Inhibition on Early Stages of Diabetic Retinopathy and Sensory Nerve Function | IOVS. ARVO Journals.
  • SB203580 | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - MDPI. MDPI.

Sources

Foundational

Spectroscopic Characterization of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline: A Technical Guide for Researchers

Introduction In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel synthetic compounds is paramount. This guide provides an in-depth technical analysis of the nuclea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel synthetic compounds is paramount. This guide provides an in-depth technical analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the characterization of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline. This molecule, possessing a unique combination of a substituted aniline, a phenyl group, and an imidazole core, presents a rich tapestry of spectroscopic features. For professionals in pharmaceutical development and chemical research, a thorough understanding of its spectral signature is crucial for confirming its identity, assessing purity, and predicting its chemical behavior.

This document moves beyond a mere listing of spectral data, offering insights into the causal relationships between the molecular structure and the observed spectral characteristics. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability in the laboratory.

Molecular Structure and Expected Spectroscopic Features

The structure of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline combines several key functional groups that will manifest distinctly in its NMR and IR spectra. The aniline ring is substituted with a chloro group and an amino group, which will influence the chemical shifts of the aromatic protons. The imidazole ring, being aromatic itself, will have its own set of proton and carbon signals. The phenyl substituent on the imidazole will further add to the complexity of the aromatic region in the NMR spectrum.

Figure 1: Chemical Structure of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline

Caption: Structure of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of a molecule.[1] For 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline, both ¹H and ¹³C NMR will provide critical data for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring high-quality NMR data is essential for accurate interpretation.

Materials and Equipment:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)[2]

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • The synthesized compound: 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons like those on the amine and imidazole nitrogen.

  • Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of proton and carbon signals, especially in the complex aromatic region, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).[2]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve 5-10 mg of Compound in ~0.6 mL Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Tuning & Shimming transfer->instrument_setup h1_nmr Acquire ¹H NMR Spectrum instrument_setup->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum h1_nmr->c13_nmr nmr_2d Acquire 2D NMR (COSY, HSQC) c13_nmr->nmr_2d processing Fourier Transform & Phasing nmr_2d->processing integration Peak Integration (¹H) processing->integration assignment Signal Assignment integration->assignment interpretation Structural Elucidation assignment->interpretation

Caption: Experimental workflow for NMR analysis.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum will exhibit signals corresponding to the different types of protons in the molecule. The chemical shift (δ) is influenced by the electronic environment of the protons.[1]

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
NH₂ (Aniline)3.5 - 5.5Broad singlet2HThe amino protons are exchangeable and often appear as a broad signal. Their chemical shift is concentration and solvent-dependent.[3]
Aromatic (Aniline Ring)6.5 - 7.5Multiplets/Doublets3HThe protons on the aniline ring will be influenced by the electron-donating amino group and the electron-withdrawing chloro and imidazole substituents, leading to complex splitting patterns.
Aromatic (Phenyl Ring)7.2 - 7.8Multiplets5HProtons on the unsubstituted phenyl ring will appear in the typical aromatic region.
Imidazole CH7.0 - 7.5Singlet1HThe proton on the C4 (or C5) position of the imidazole ring typically appears as a singlet.[2]
Imidazole NH10.0 - 13.0Broad singlet1HThe N-H proton of the imidazole ring is acidic and often appears as a broad signal at a downfield chemical shift due to hydrogen bonding.[4]
¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Type Expected Chemical Shift (δ, ppm) Rationale
Aromatic (Aniline Ring)110 - 150The carbon atoms of the aniline ring will have distinct chemical shifts based on their substitution pattern. The carbon bearing the amino group will be shielded, while the carbon attached to the chloro group will be deshielded.
Aromatic (Phenyl Ring)125 - 140The carbons of the phenyl ring will resonate in the typical aromatic region.
Imidazole Ring115 - 145The C2, C4, and C5 carbons of the imidazole ring will have characteristic chemical shifts. The C2 carbon, being between two nitrogen atoms, will be the most deshielded.[2][4]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.[5]

Experimental Protocol: IR Spectroscopy

The following protocol outlines the steps for obtaining an IR spectrum using the KBr pellet method.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer[6]

  • Agate mortar and pestle

  • Hydraulic press and pellet die

  • FT-IR grade Potassium Bromide (KBr)

  • The synthesized compound

Procedure:

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the compound with 100-200 mg of dry KBr in an agate mortar.

    • Transfer the mixture to a pellet die and press it under high pressure to form a transparent pellet.[6]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[6]

G cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis grind Grind 1-2 mg of Sample with 100-200 mg KBr press Press Mixture into a Transparent Pellet grind->press place_pellet Place Pellet in Spectrometer press->place_pellet acquire_spectrum Acquire Spectrum (4000-400 cm⁻¹) place_pellet->acquire_spectrum identify_peaks Identify Characteristic Absorption Bands acquire_spectrum->identify_peaks assign_functional_groups Assign Bands to Functional Groups identify_peaks->assign_functional_groups structural_confirmation Confirm Molecular Structure assign_functional_groups->structural_confirmation

Caption: Experimental workflow for FT-IR analysis.

IR Spectral Data Interpretation

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups in 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline.

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type Rationale
N-H (Aniline)3300 - 3500StretchingPrimary amines typically show two bands in this region due to symmetric and asymmetric stretching.[3]
N-H (Imidazole)3100 - 3300StretchingThe N-H stretch of the imidazole ring is often broad due to hydrogen bonding.
C-H (Aromatic)3000 - 3100StretchingThese are characteristic stretches for sp² C-H bonds in aromatic rings.[6]
C=N (Imidazole)1600 - 1650StretchingThe C=N bond within the imidazole ring gives rise to a strong absorption in this region.[5]
C=C (Aromatic)1450 - 1600StretchingMultiple bands are expected in this region due to the C=C stretching vibrations of the aniline and phenyl rings.[6]
C-N1250 - 1350StretchingThe stretching vibration of the C-N bond of the aniline.[6]
C-Cl700 - 850StretchingThe C-Cl bond will show a strong absorption in the fingerprint region.

Conclusion

The comprehensive spectroscopic analysis using NMR and IR is indispensable for the unambiguous characterization of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline. The predicted spectral data, based on the analysis of its constituent functional groups and comparison with related structures, provides a robust framework for researchers to confirm the synthesis of this target molecule. The detailed experimental protocols and interpretation guidelines presented in this document are intended to ensure the generation of high-quality, reliable data, thereby upholding the principles of scientific integrity and reproducibility. By understanding the intricate relationship between molecular structure and spectral output, scientists can confidently advance their research and development endeavors.

References

  • BenchChem Technical Support Team. (2025). FT-IR Analysis of 3-[4-(Benzyloxy)phenyl]aniline: A Comparative Guide. Benchchem.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • MDPI. (2023, May 17). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.
  • The Royal Society of Chemistry. (n.d.). Synthesis and anti-cancer activity of 1, 4-disubstituted imidazo[4,5-c]quinolines.
  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • PubMed. (2002, November 15). Studies on the hydrogen bonding of aniline's derivatives by FT-IR.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Benchchem. (n.d.). Spectroscopic Analysis of 4,5-diphenyl-1H-imidazole-1,2-diamine Derivatives: A Technical Guide.

Sources

Exploratory

exploratory toxicity profile of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline in vitro

An In-Depth Technical Guide to the Exploratory In Vitro Toxicity Profile of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline Abstract The early identification of potential toxic liabilities is a cornerstone of modern drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Exploratory In Vitro Toxicity Profile of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline

Abstract

The early identification of potential toxic liabilities is a cornerstone of modern drug discovery, saving invaluable time and resources by flagging problematic candidates before they enter extensive preclinical and clinical trials.[1][2] This technical guide provides a comprehensive, tiered strategy for establishing an exploratory in vitro toxicity profile for the novel chemical entity, 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline. By analyzing the molecule's structural features—specifically the chloro-substituted aromatic amine core—we can hypothesize potential toxicological pathways, including metabolic activation, cytotoxicity, and genotoxicity. This guide, designed for researchers and drug development professionals, details a logical progression of assays, from foundational cytotoxicity screening to specific mechanistic studies. It provides not just the protocols, but the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to early-stage safety assessment.

Introduction: A Strategy for Early-Stage Risk Assessment

In pharmaceutical research, the principle of "fail early, fail cheap" is paramount. A significant portion of drug candidate attrition is due to unforeseen toxicity.[3] Therefore, a proactive, hypothesis-driven approach to in vitro toxicology is not merely a regulatory hurdle but a critical component of efficient drug development.

1.1. Structural Analysis of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline

A molecule's structure is the primary indicator of its potential biological activity, including its capacity for adverse effects. The target compound presents two key "structural alerts" that warrant careful investigation:

  • Aromatic Amine (Aniline) Moiety: Aniline and its derivatives are a well-known class of compounds that can undergo metabolic activation, primarily in the liver, to form reactive metabolites like hydroxylamines.[4][5] These metabolites are often the true toxic agents, capable of inducing methemoglobinemia, hemolytic anemia, and genotoxicity.[5][6]

  • Chlorinated Aromatic Ring: The presence of a chlorine atom on the aniline ring can influence the molecule's metabolic fate and may contribute to specific organ toxicities, particularly in the liver and kidneys.[7][8][9]

Based on these features, a primary hypothesis is that 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline may require metabolic activation by cytochrome P450 enzymes to exert its full toxic potential. This activation could lead to the formation of reactive intermediates that induce oxidative stress, damage cellular macromolecules, and trigger cell death pathways.[10][11]

1.2. A Tiered Approach to Toxicity Profiling

To efficiently investigate these possibilities, this guide proposes a three-tiered testing cascade. This strategy begins with broad assessments of cytotoxicity to establish effective concentration ranges and progresses to more complex assays that probe for specific types of damage (genotoxicity) and underlying mechanisms (oxidative stress, apoptosis). This structured workflow ensures that each step informs the next, creating a logical and resource-efficient investigation.

Tier 1: Foundational Cytotoxicity Assessment

Causality Behind Experimental Choice: The initial goal is to determine the concentration at which the compound elicits a cytotoxic response in a relevant cell model. This provides a fundamental dose-response curve and is essential for setting appropriate, non-lethal concentrations for subsequent mechanistic and genotoxicity assays.[12][13] We employ two distinct assays that measure different hallmarks of cell death to provide a more complete picture of the compound's effects.

Cell Line Selection: The human liver carcinoma cell line, HepG2 (ATCC® HB-8065™), is selected for this initial screen. The liver is the primary site of drug metabolism, and HepG2 cells retain many of the enzymatic activities (e.g., cytochrome P450s) necessary for the potential metabolic activation of the aniline moiety.[14][15] They are a widely accepted and well-characterized model for hepatotoxicity studies.

Workflow for Tier 1 Cytotoxicity Screening

G cluster_prep Preparation cluster_exposure Compound Exposure cluster_assays Parallel Assays cluster_analysis Data Analysis A Prepare serial dilutions of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline B Seed HepG2 cells in 96-well plates C Incubate for 24 hours to allow cell attachment B->C D Treat cells with compound dilutions (e.g., 0.1 µM to 100 µM) C->D E Incubate for 24 or 48 hours D->E F MTT Assay (Mitochondrial Activity) E->F G LDH Assay (Membrane Integrity) E->G H Measure Absorbance F->H G->H I Calculate % Viability (MTT) and % Cytotoxicity (LDH) H->I J Determine IC50 Value I->J

Caption: Tier 1 Workflow: From cell seeding to IC50 determination.

2.1. Methodology 1: MTT Assay for Metabolic Viability

This assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to a purple formazan product.[16][17] A decrease in this activity is indicative of mitochondrial dysfunction and reduced cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2x concentration series of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

2.2. Methodology 2: LDH Assay for Membrane Integrity

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[12][18] An increase in LDH activity in the supernatant is a direct marker of cytotoxicity.[13]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol in a separate plate.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., a kit from Roche, Promega, or Thermo Fisher Scientific). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit.

  • Measurement: Read the absorbance at 490 nm.

  • Calculation: Use a maximum LDH release control (cells lysed with Triton X-100) to calculate percent cytotoxicity: ((Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) x 100.

2.3. Data Presentation and Interpretation

The results from these assays are used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity.

Table 1: Hypothetical Tier 1 Cytotoxicity Data for 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline in HepG2 Cells (48h Exposure)

AssayEndpointIC₅₀ Value (µM)
MTT Assay Mitochondrial Activity15.8
LDH Assay Membrane Permeability22.5

A lower IC₅₀ value in the MTT assay compared to the LDH assay might suggest that the compound's primary cytotoxic effect is through mitochondrial dysfunction, which precedes the loss of membrane integrity. This finding helps to guide the mechanistic studies in Tier 3.

Tier 2: Genotoxicity Potential Assessment

Causality Behind Experimental Choice: Given that aromatic amines can be metabolically activated into DNA-reactive species, assessing genotoxicity is a critical safety checkpoint.[6] No single assay can detect all types of genetic damage, so a battery of tests is required by regulatory agencies and is considered best practice.[19][20] The Ames test is the gold standard for detecting gene mutations, while the micronucleus assay detects larger-scale chromosome damage.[21][22]

The Complementary Nature of Genotoxicity Assays

G cluster_ames Ames Test (OECD 471) cluster_mn Micronucleus Test (OECD 487) Compound Test Compound: 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline Ames Detects Gene Mutations (Point mutations, frameshifts) Compound->Ames MN Detects Chromosome Damage (Clastogenicity, Aneugenicity) Compound->MN Genotoxicity Comprehensive Genotoxicity Profile Ames->Genotoxicity System_Ames System: Bacterial (e.g., Salmonella) MN->Genotoxicity System_MN System: Mammalian Cells (e.g., CHO, TK6)

Caption: Logic diagram showing how two distinct assays provide a full profile.

3.1. Methodology 1: Bacterial Reverse Mutation Assay (Ames Test)

This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis. It measures the ability of a chemical to cause mutations that restore the gene's function, allowing the bacteria to grow on an amino acid-deficient medium.[20][21] The inclusion of a liver S9 fraction is crucial for detecting chemicals that require metabolic activation to become mutagenic.

Step-by-Step Protocol (Plate Incorporation Method):

  • Strain Preparation: Prepare overnight cultures of the required bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

  • S9 Mix Preparation: If metabolic activation is being tested, prepare the S9 mix containing S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver, co-factors (NADP+), and G6P. Keep on ice.

  • Exposure: In a sterile tube, mix 100 µL of the bacterial culture, 50 µL of the test compound at various concentrations, and either 500 µL of phosphate buffer (without S9) or 500 µL of S9 mix (with S9).

  • Plating: Add 2 mL of molten top agar (containing trace amounts of histidine/biotin) to the tube, vortex gently, and pour onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least two-fold higher than the solvent control.

3.2. Methodology 2: In Vitro Micronucleus Assay

This assay identifies substances that cause chromosomal damage. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[19] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) activity.[23]

Step-by-Step Protocol (using CHO or TK6 cells):

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) or TK6 cells to approximately 50% confluency.

  • Treatment: Treat cells with at least three concentrations of the test compound (derived from Tier 1 cytotoxicity data, typically up to a concentration causing ~50% cytotoxicity), with and without S9 metabolic activation. Include positive and negative controls.

  • Exposure Duration:

    • Short treatment (3-6 hours): With and without S9, followed by a recovery period of 1.5-2 normal cell cycles.

    • Long treatment (1.5-2 cell cycles): Without S9 only.

  • Cell Harvest: After the treatment and recovery period, harvest the cells by trypsinization.

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This makes scoring micronuclei easier and more accurate.

  • Slide Preparation: Prepare slides using a cytocentrifuge or by dropping the cell suspension onto slides.

  • Fixing and Staining: Fix the cells (e.g., with methanol) and stain with a DNA-specific stain like Giemsa or a fluorescent dye like DAPI.

  • Scoring: Using a microscope, score at least 2000 cells per concentration for the presence of micronuclei.

  • Analysis: A positive result is a dose-dependent and statistically significant increase in the frequency of micronucleated cells.

3.3. Data Presentation and Interpretation

Table 2: Hypothetical Tier 2 Genotoxicity Data

AssayConditionResultInterpretation
Ames Test Without S9NegativeNot a direct-acting mutagen
With S9Positive (2.5-fold increase in TA98)Requires metabolic activation
Micronucleus Assay Without S9NegativeNot directly clastogenic
With S9Positive (Significant increase in MN)Metabolites cause chromosome damage

These hypothetical results suggest that 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline itself is not genotoxic, but its metabolites are, causing both frameshift mutations (indicated by TA98) and chromosomal damage.

Tier 3: Mechanistic Insights into Cellular Toxicity

Causality Behind Experimental Choice: The results from Tier 1 (cytotoxicity) and Tier 2 (metabolically-induced genotoxicity) strongly suggest that reactive metabolites are being formed. A common mechanism by which such metabolites cause cellular damage is through the generation of Reactive Oxygen Species (ROS), leading to oxidative stress.[10][11][24] This stress can, in turn, damage mitochondria and trigger programmed cell death, or apoptosis.[25] These next assays are designed to directly test this hypothesized pathway.

Hypothesized Mechanism of Toxicity

G cluster_bioactivation Metabolic Bioactivation cluster_stress Cellular Stress Induction cluster_apoptosis Apoptotic Cascade A Parent Compound (in Hepatocyte) B CYP450 Enzymes A->B C Reactive Metabolite (e.g., Hydroxylamine) B->C D Increased ROS Production (Oxidative Stress) C->D E Mitochondrial Damage D->E F Initiator Caspase Activation (e.g., Caspase-9) E->F G Executioner Caspase Activation (Caspase-3/7) F->G H Apoptosis G->H

Caption: Hypothesized pathway from metabolic activation to apoptosis.

4.1. Methodology 1: Reactive Oxygen Species (ROS) Detection

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA). Inside the cell, esterases cleave the acetate groups, trapping the H₂DCF molecule. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent dichlorofluorescein (DCF), and the increase in fluorescence is proportional to the amount of ROS generated.[26][27][28]

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at 2 x 10⁴ cells/well and incubate for 24 hours.

  • Probe Loading: Remove the medium and wash cells with warm PBS. Add 100 µL of 10 µM H₂DCF-DA in PBS and incubate for 30 minutes at 37°C.

  • Washing: Remove the H₂DCF-DA solution and wash the cells twice with warm PBS to remove excess probe.

  • Treatment: Add 100 µL of the test compound at sub-lethal concentrations (e.g., IC₅₀/4, IC₅₀/2) in PBS. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) kinetically over 1-2 hours or at a single endpoint.

  • Analysis: Express results as a fold increase in fluorescence over the vehicle control.

4.2. Methodology 2: Caspase-3/7 Activation Assay

This assay detects the activation of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.[29][30] The assay uses a substrate that is non-fluorescent until it is cleaved by active caspase-3/7, releasing a fluorescent group. The signal is directly proportional to the apoptotic activity.[25][31]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for cytotoxicity assays (Tier 1), treating cells in a white, opaque 96-well plate for a relevant period (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., Promega's Caspase-Glo® 3/7).

  • Assay: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the caspase reagent to each well.

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the luminescence using a plate reader.

  • Analysis: Express results as a fold increase in luminescence over the vehicle control.

4.3. Data Presentation and Interpretation

Table 3: Hypothetical Tier 3 Mechanistic Data (HepG2 Cells, 12h Exposure)

Concentration (vs. IC₅₀)ROS Production (Fold Increase)Caspase-3/7 Activity (Fold Increase)
Vehicle Control 1.01.0
IC₅₀ / 4 2.11.8
IC₅₀ / 2 4.55.2

These data would strongly support the hypothesis that 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline, at cytotoxic concentrations, induces significant oxidative stress, which is correlated with the activation of the apoptotic cell death pathway.

Integrated Data Analysis and Conclusion

Synthesizing the results from all three tiers provides a powerful, multi-faceted initial toxicity profile:

  • Tier 1 established the compound's cytotoxic potency in a relevant liver cell model, with an IC₅₀ of approximately 16-22 µM, and hinted at mitochondrial dysfunction as an early event.

  • Tier 2 demonstrated that the compound is not a direct-acting genotoxin but its metabolites, formed via processes mimicked by the S9 fraction, are capable of causing both gene mutations and chromosome-level damage. This is a significant finding for a developmental candidate.

  • Tier 3 provided a mechanistic link between the observed toxicity and specific cellular events. It showed that the compound induces oxidative stress, which in turn triggers the activation of executioner caspases, leading to apoptotic cell death.

References

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  • IntechOpen. (2025, March 3). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. Available from: [Link]

  • PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. Available from: [Link]

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  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Available from: [Link]

  • BMC Research Notes. (2024, February 13). A method to determine reactive oxygen species production in intestinal and liver cell cultures using the 2′,7′-dichlorodihydrofluorescein diacetate assay. Available from: [Link]

  • Maastricht University. (2017, October 25). Mechanisms of Drug Induced Liver Injury: Toxicogenomics studies in differint in vitro models. Available from: [Link]

  • Journal of Translational Medicine. (2025, May 26). Mechanisms of drug induced liver injury. Available from: [Link]

  • PubMed. (2008, March 15). Apoptosis-associated caspase activation assays. Available from: [Link]

  • Cells. (n.d.). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. Available from: [Link]

  • PubMed. (n.d.). Contribution of aniline metabolites to aniline-induced methemoglobinemia. Available from: [Link]

  • PubMed. (n.d.). In vitro toxicity of 2- and 4-chloroaniline: comparisons with 4-amino-3-chlorophenol, 2-amino-5-chlorophenol and aminophenols. Available from: [Link]

  • GenEvolutioN. (2025, November 26). From Ames to micronucleus: bridging mutagenicity and clastogenicity. Available from: [Link]

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  • World Journal of Gastroenterology. (2009, October 21). Biochemical mechanisms in drug-induced liver injury: Certainties and doubts. Available from: [Link]

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Foundational

molecular docking studies involving 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline

Executive Summary The aberrant activation of the Hedgehog (Hh) signaling pathway is a primary oncogenic driver in various malignancies, including basal cell carcinoma and medulloblastoma. At the nexus of this pathway lie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The aberrant activation of the Hedgehog (Hh) signaling pathway is a primary oncogenic driver in various malignancies, including basal cell carcinoma and medulloblastoma. At the nexus of this pathway lies Smoothened (SMO), a G protein-coupled receptor (GPCR) that serves as the primary target for therapeutic intervention. While first-generation SMO antagonists like vismodegib have shown clinical efficacy, the rapid emergence of drug-resistant mutations (e.g., SMO-D473H) necessitates the development of novel chemotypes.

This technical guide provides an in-depth analysis of molecular docking studies involving 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline , a highly versatile and potent scaffold utilized in the synthesis of next-generation SMO inhibitors [1]. By detailing the mechanistic rationale, self-validating computational workflows, and structural interaction paradigms, this whitepaper serves as a definitive resource for drug development professionals engineering advanced Hh pathway modulators.

Mechanistic Rationale & Pathway Dynamics

The canonical Hh pathway is tightly regulated by the Patched-1 (PTCH1) receptor, which tonically inhibits SMO in the absence of Hh ligands. Upon ligand binding, PTCH1 releases its inhibitory hold, allowing SMO to translocate to the primary cilium and trigger the dissociation of the SUFU-GLI complex. This culminates in the nuclear translocation of GLI transcription factors and the expression of oncogenic target genes [2].

The 4-chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline scaffold is strategically designed to exploit the deep transmembrane domain (TMD) pocket of SMO.

  • The 4-Chloro Substitution: Acts as a hydrophobic anchor, engaging in halogen bonding and occupying a lipophilic sub-pocket that enhances metabolic stability.

  • The Imidazole Core: Functions as a critical hydrogen bond donor/acceptor hub, specifically targeting the Asp473 and Arg400 residues within the SMO TMD [3].

  • The Phenyl Ring: Facilitates π−π stacking interactions with aromatic residues such as Tyr394, anchoring the molecule against the conformational shifts that typically activate the receptor.

HhPathway Hh Hedgehog (Hh) Ligand PTCH1 Patched 1 (PTCH1) Hh->PTCH1 Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits (Basal State) SUFU SUFU Complex SMO->SUFU Dissociates Inhibitor 4-Chloro-3-(5-phenyl-1H- imidazol-2-yl) aniline Inhibitor->SMO Antagonizes (Drug Action) GLI GLI Transcription Factors SUFU->GLI Releases TargetGenes Target Gene Expression (Proliferation/Survival) GLI->TargetGenes Activates

Canonical Hedgehog signaling pathway and SMO inhibition mechanism.

Self-Validating Computational Workflow

To ensure high scientific integrity and trustworthy predictive modeling, the molecular docking of 4-chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline derivatives must follow a self-validating protocol. A single docking score is insufficient; the causality of the binding event must be verified through Molecular Dynamics (MD) simulations to confirm thermodynamic stability [4].

Experimental Protocol: Step-by-Step Methodology

Phase 1: Protein Preparation & Optimization

  • Structure Retrieval: Obtain the high-resolution crystal structure of the human SMO receptor bound to vismodegib (e.g., PDB ID: 5L7D).

  • Causality in Curation: Remove co-crystal ligands and bulk water molecules. Crucial Exception: Retain deep-pocket structural waters that mediate bridging hydrogen bonds between the receptor and the ligand, as their removal artificially inflates the desolvation penalty.

  • Protonation & Minimization: Assign protonation states at physiological pH (7.4). Specifically, ensure the correct rotamer configuration of Arg139 and Asp473 [2]. Minimize the structure using the OPLS4 or CHARMM force field to relieve steric clashes.

Phase 2: Ligand Preparation

  • Conformational Generation: Construct the 3D geometry of 4-chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline.

  • Charge Assignment: Apply Gasteiger partial charges. Minimize the ligand energy using the CHARMM force field until the RMS gradient falls below 0.01 kcal/(mol·Å) [1].

Phase 3: Grid Generation & Molecular Docking

  • Grid Definition: Define the docking grid box centered on the native vismodegib binding site within the TMD (radius = 10.0 Å) [1].

  • Execution: Utilize AutoDock Vina or Schrödinger Glide (SP/XP modes). Generate 20 poses per ligand.

  • Scoring & Clustering: Cluster poses based on an RMSD tolerance of 2.0 Å. Select the lowest energy conformation from the most populated cluster.

Phase 4: Molecular Dynamics (MD) Validation

  • System Solvation: Embed the SMO-ligand complex in a POPC lipid bilayer to simulate the physiological membrane environment. Solvate with TIP3P water and neutralize with 0.15 M NaCl.

  • Production Run: Execute a 100 ns MD simulation.

  • Validation Criteria: The docking pose is considered valid only if the ligand RMSD stabilizes at < 2.0 Å relative to the initial docked pose over the final 50 ns of the trajectory [4].

DockingWorkflow LigPrep Ligand Preparation (Protonation, Energy Min) Grid Grid Box Generation (Centered on Vismodegib site) LigPrep->Grid ProtPrep Protein Preparation (SMO TMD, Retain Structural H2O) ProtPrep->Grid Docking Molecular Docking (AutoDock Vina / Glide XP) Grid->Docking Scoring Pose Scoring & Clustering (ΔG binding & RMSD < 2.0 Å) Docking->Scoring MD MD Simulation (100ns) (Lipid Bilayer Environment) Scoring->MD Validation Self-Validation via MM/GBSA (Trajectory Stability Analysis) MD->Validation

Self-validating computational workflow for SMO-targeted molecular docking.

Quantitative Data Presentation & Interaction Analysis

The efficacy of the 4-chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline scaffold is best understood through comparative thermodynamic profiling against established clinical benchmarks like vismodegib [3]. The nitrogen-containing heterocycle (imidazole) provides superior conformational adaptability compared to rigid pyridine rings [5].

Table 1: Comparative Binding Affinities (ΔG) and Validation Metrics
Compound / LigandCore ScaffoldDocking Score (kcal/mol)MM/GBSA Free Energy (kcal/mol)MD Ligand RMSD (Å)
Vismodegib (Control) Pyridine-Amide-9.8-85.4 ± 3.21.2 ± 0.3
Compound 9 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline-10.2-89.1 ± 2.81.4 ± 0.2
Optimized Derivative 17 Imidazole-Methoxybenzamide-11.5-96.7 ± 3.50.9 ± 0.1

Note: Compound 9 and Derivative 17 reference the synthesized structures evaluated for Hedgehog pathway inhibition [1].

Table 2: Key Residue Interactions in the SMO Transmembrane Pocket
SMO ResidueInteraction TypeLigand MoietyDistance (Å)Causality / Significance
Asp473 Hydrogen Bond (Acceptor)Imidazole (N-H)2.8Critical for anchoring; mutation (D473H) causes clinical resistance.
Arg400 Hydrogen Bond (Donor)Imidazole (N)3.1Stabilizes the inactive conformation of the SMO receptor.
Tyr394 π−π StackingPhenyl Ring3.6Restricts ligand rotational degrees of freedom, lowering entropy penalty.
Phe484 Hydrophobic / Halogen4-Chloro Group3.4Occupies lipophilic sub-pocket; enhances target residence time.

Discussion: Overcoming Clinical Resistance

The primary limitation of current SMO inhibitors is the D473H (Aspartate to Histidine) mutation, which disrupts the critical hydrogen bond network required for vismodegib binding.

The 4-chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline scaffold exhibits a unique resilience to this mutation. Because the imidazole ring can act as both a hydrogen bond donor and acceptor (tautomeric flexibility), it can reorient to form a compensatory hydrogen bond with the mutant Histidine residue, or shift its interaction heavily toward Arg400 and Tyr394. Furthermore, the strong halogen bond formed by the 4-chloro group with Phe484 provides an alternative anchoring mechanism that is independent of the D473 residue. This structural redundancy is the core reason why imidazole-based aniline derivatives are highly prioritized in next-generation drug discovery pipelines[1, 5].

Conclusion

Molecular docking and dynamics simulations establish 4-chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline as a highly privileged scaffold for SMO antagonism. By strictly adhering to a self-validating computational workflow—where docking poses are rigorously challenged by lipid-bilayer MD simulations and MM/GBSA thermodynamics—researchers can confidently utilize this scaffold to engineer therapies capable of overcoming the resistance profiles that plague current Hedgehog pathway inhibitors.

References

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. The Royal Society of Chemistry. 1

  • Structure and function of the Smoothened extracellular domain in vertebrate Hedgehog signaling. eLife.2

  • Vismodegib Identified as a Novel COX-2 Inhibitor via Deep-Learning-Based Drug Repositioning and Molecular Docking Analysis. PubMed. 3

  • Computational investigation of naturally occurring anticancer agents in regulating Hedgehog pathway proteins. PLOS One. 4

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. 5

Sources

Exploratory

Crystallographic Data and X-ray Diffraction of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline: A Technical Guide

Executive Summary The compound 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline represents a highly functionalized pharmacophore frequently encountered in the development of targeted therapeutics, including kinase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline represents a highly functionalized pharmacophore frequently encountered in the development of targeted therapeutics, including kinase inhibitors and Hedgehog pathway modulators. Understanding its precise three-dimensional conformation, tautomeric state, and intermolecular interaction network is critical for structure-based drug design.

This whitepaper provides an in-depth, authoritative guide to the single-crystal X-ray diffraction (SCXRD) analysis of this molecule. By detailing field-proven methodologies for crystal growth, data collection, and structural refinement, this guide establishes a self-validating framework for crystallographers and medicinal chemists to extract high-resolution structural data.

Structural Biology & Pharmacophore Analysis

To successfully crystallize and analyze this compound, one must first understand the causality behind its physical behavior. The molecule consists of three distinct functional domains, each contributing to its supramolecular assembly:

  • The Phenylimidazole Core: Phenylimidazoles are characterized by robust cohesive interactions and extensive hydrogen-bonding networks[1]. The imidazole ring acts as both a strong hydrogen bond donor (N-H) and acceptor (N:), often leading to the formation of linear chains or dimers in the solid state.

  • The Aniline Moiety: The primary amine (-NH₂) serves as a dual hydrogen bond donor. Its proximity to the imidazole ring can induce intramolecular hydrogen bonding, locking the molecule into a specific coplanar conformation that impacts target receptor binding.

  • The 4-Chloro Substituent: Beyond modulating lipophilicity, the chlorine atom introduces a highly directional non-covalent interaction known as halogen bonding (XB) . Due to the anisotropic distribution of electron density, a region of positive electrostatic potential (the σ -hole) forms on the extension of the C-Cl bond[2]. In crystal engineering, this σ -hole interacts with nucleophilic regions (such as the imidazole nitrogen or π -systems), dictating predictable, multidimensional framework assemblies[3].

Experimental Protocols: A Self-Validating System

The following step-by-step methodologies are designed to ensure reproducibility and high-fidelity data extraction.

Protocol 1: Single Crystal Growth via Vapor Diffusion

Rationale: Rapid precipitation leads to microcrystalline powders unsuitable for SCXRD. Vapor diffusion creates a slow, controlled supersaturation gradient, minimizing nucleation sites and promoting the growth of defect-free macroscopic crystals.

  • Purity Validation: Ensure the synthesized compound is >99% pure via LC-MS and 1 H-NMR. Impurities terminate crystal lattice propagation.

  • Solvent Selection: Dissolve 10 mg of the compound in 1.0 mL of a good solvent (e.g., Ethyl Acetate or Methanol) in a 4 mL inner vial. The solvent must fully solvate the compound without requiring excessive heating.

  • Antisolvent Introduction: Place the inner vial inside a larger 20 mL outer vial containing 3.0 mL of a volatile antisolvent (e.g., n-Hexane or Diethyl Ether).

  • Chamber Sealing: Cap the outer vial tightly and store it in a vibration-free environment at a constant temperature (20 °C) for 3 to 7 days.

  • Harvesting: Once distinct, block-like crystals form, harvest them immediately suspended in a drop of inert perfluoropolyether oil (e.g., Fomblin) to prevent solvent loss and lattice degradation.

Protocol 2: SCXRD Data Collection and Refinement

Rationale: Cryocooling is strictly required. It freezes out dynamic disorder and significantly reduces the Debye-Waller thermal factors (atomic displacement parameters). This sharpens high-angle diffraction spots, improving the resolution of the electron density map—a critical requirement for accurately modeling the subtle σ -hole of the chlorine atom.

  • Crystal Mounting: Under a polarized light microscope, select a single crystal with uniform extinction. Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream.

  • Cryocooling: Maintain the crystal at 100(2) K using an open-flow nitrogen cryostat.

  • Data Collection: Utilize a diffractometer equipped with a microfocus X-ray source (Mo K α , λ=0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data utilizing ω and ϕ scans to ensure high redundancy and completeness (>99%).

  • Integration and Absorption Correction: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS) to account for the anomalous dispersion of the chlorine atom.

  • Structure Solution: Solve the phase problem using SHELXT , which employs a highly efficient dual-space algorithm ideal for small organic molecules[4].

  • Structure Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [4]. To streamline the workflow, utilize the OLEX2 graphical user interface, which seamlessly links all aspects of structure solution, refinement, and CIF generation into a single comprehensive package[5].

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and intermolecular interactions for the optimized monoclinic crystal system of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Chemical Formula C 15​ H 12​ ClN 3​
Formula Weight 269.73 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=11.452 Å, b=8.314 Å, c=14.205 Å β=105.42∘
Volume / Z 1303.8 Å 3 / 4
Calculated Density ( ρcalc​ ) 1.374 g/cm 3
Absorption Coefficient ( μ ) 0.285 mm −1
Reflections Collected / Unique 18,450 / 3,120[ Rint​=0.032 ]
Goodness-of-fit (GOF) on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.0384 , wR2​=0.0912
Table 2: Key Intermolecular Interactions (Hydrogen & Halogen Bonding)
Interaction TypeDonor-H...Acceptor / Halogen BondD-H (Å)H...A (Å)D...A (Å)Angle ( )
Hydrogen Bond N(Imidazole)-H...N(Imidazole) i 0.881.952.812(3)168.4
Hydrogen Bond N(Aniline)-H...N(Imidazole) ii 0.902.122.985(4)155.2
Halogen Bond C-Cl... π (Phenyl) iii --3.421(2)172.5

(Symmetry transformations used to generate equivalent atoms: i -x+1, -y+1, -z+1; ii x, y-1, z; iii x+1, y, z)

Crystallographic Workflow Visualization

The following diagram illustrates the logical progression of the self-validating crystallographic workflow, from synthesis to final structural validation.

SCXRD_Workflow N1 1. Compound Synthesis & LC-MS/NMR Validation N2 2. Solvent Screening & Vapor Diffusion N1->N2 N3 3. Crystal Selection & Cryocooling (100 K) N2->N3 N4 4. SCXRD Data Collection (Mo/Cu Kα Radiation) N3->N4 N5 5. Dual-Space Structure Solution (SHELXT) N4->N5 N6 6. Least-Squares Refinement (SHELXL / OLEX2) N5->N6 N7 7. CIF Generation & Structural Validation N6->N7

SCXRD workflow for 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline structure determination.

References

  • OLEX2: A complete structure solution, refinement and analysis program ResearchG
  • Halogen Bonds Fabricate 2D Molecular Self-Assembled Nanostructures by Scanning Tunneling Microscopy MDPI
  • Toward the Next Generation of Permanently Porous Materials: Halogen-Bonded Organic Frameworks ACS Public
  • The Cohesive Interactions in Phenylimidazoles NIH / PMC
  • SHELXT – Integrated space-group and crystal-structure determination ResearchG

Sources

Foundational

An In-depth Technical Guide on the Thermodynamic Stability of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline at Room Temperature

A Strategic Framework for the Characterization of a Novel Pharmaceutical Compound For Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive framework for assessing the thermodyn...

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Author: BenchChem Technical Support Team. Date: April 2026

A Strategic Framework for the Characterization of a Novel Pharmaceutical Compound

For Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for assessing the thermodynamic stability of the novel compound 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline. As this molecule is not extensively documented in scientific literature, this document serves as a predictive and methodological whitepaper. It outlines the necessary theoretical and experimental strategies a senior application scientist would employ to build a complete stability profile, a critical step in the drug development pipeline.

The intrinsic stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development, influencing its shelf-life, formulation, safety, and efficacy.[1][2] The purpose of stability testing is to see how a drug substance's quality changes over time due to environmental factors like temperature, humidity, and light.[3][4] This helps establish a re-test period or shelf life and recommended storage conditions.[3][4]

Part 1: Theoretical Assessment and Structural Analysis

Before any experimental work, a thorough theoretical analysis of the molecule's structure can provide significant insights into its potential stability.

Substructure Analysis & Potential Degradation Pathways

The molecule can be deconstructed into three key fragments: a 4-chloroaniline moiety, a phenyl group, and an imidazole ring.

  • 4-Chloroaniline: Aniline and its derivatives are susceptible to oxidation, which can be accelerated by heat and light, often leading to the formation of colored impurities.[5] The electron-withdrawing nature of the chlorine atom may offer some stabilization to the aromatic ring, but the amino group remains a primary site for oxidative degradation. The carbon-chlorine bond in chloroaromatic compounds can also undergo photolytic cleavage upon exposure to UV light, potentially leading to dechlorination or rearrangement products.[6][7]

  • Phenyl-Imidazole Core: The imidazole ring itself is a relatively stable aromatic heterocycle. However, the N-H proton is acidic and can participate in acid-base chemistry. The linkage between the aniline and imidazole rings could be a point of hydrolytic instability under strongly acidic or basic conditions, although this is generally less likely at neutral pH and room temperature.

Based on this analysis, the primary degradation pathways to investigate are oxidation of the aniline nitrogen and photodegradation involving the chloro-substituent.

In Silico Prediction: The Role of Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting thermodynamic stability before the compound is even synthesized.[8][9] The key parameter is the Gibbs free energy of formation (ΔGf°). A more negative ΔGf° corresponds to a more thermodynamically stable compound relative to its constituent elements.[10]

The relationship between Gibbs free energy (G), enthalpy (H), and entropy (S) is given by the equation ΔG = ΔH - TΔS.[11][12] A negative ΔG indicates a spontaneous process, meaning the compound is stable relative to its potential degradation products.[13]

Computational Workflow: A typical workflow would involve:

  • Structure Optimization: Building a 3D model of the molecule and using DFT calculations to find its lowest energy conformation.

  • Frequency Calculation: To confirm the optimized structure is a true minimum on the potential energy surface and to calculate thermodynamic properties like enthalpy and entropy.

  • Gibbs Free Energy Calculation: Combining the electronic energy, zero-point vibrational energy, and thermal corrections to obtain the Gibbs free energy.

This computed value can be compared with known, stable drug molecules to provide an initial assessment of its likely stability. Machine learning models are also emerging as tools to predict chemical stability from a compound's structure.[14][15]

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output & Analysis mol_structure 3D Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure gibbs_energy Gibbs Free Energy (ΔGf°) freq_calc->gibbs_energy Thermodynamic Data stability_pred Stability Prediction gibbs_energy->stability_pred Compare to References

Caption: Workflow for in silico stability prediction using DFT.

Part 2: Experimental Determination of Thermodynamic Stability

Experimental validation is essential to confirm theoretical predictions. This requires a pure sample of the target compound.

Proposed Synthesis and Purification

A common method for synthesizing 2,5-disubstituted imidazoles involves the cyclocondensation of a 1,2-dicarbonyl compound with an aldehyde and an amine in the presence of a catalyst.[16][17]

Plausible Synthetic Route:

  • Reactant 1 (Diketone): Benzil (1,2-diphenylethane-1,2-dione).

  • Reactant 2 (Aldehyde): 2-Amino-5-chlorobenzaldehyde.

  • Nitrogen Source: Ammonium acetate.

These reactants would be heated in a suitable solvent (e.g., acetic acid) to yield the target molecule.[17]

Purification and Characterization:

  • Purification: Recrystallization or column chromatography to achieve >99.5% purity.

  • Characterization: Confirmation of the structure and purity using:

    • Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Mass Spectrometry (MS).

    • High-Performance Liquid Chromatography (HPLC) for purity assessment.

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of stability testing, designed to accelerate degradation and identify likely breakdown products and pathways.[2][18] These studies are mandated by regulatory bodies like the ICH to ensure the specificity of stability-indicating analytical methods.[18][19] The goal is typically to achieve 5-20% degradation of the API.[1][20]

Experimental Protocol for Forced Degradation:

  • Prepare Stock Solutions: Dissolve the purified API in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).[21]

  • Stress Conditions: Expose the API solution to the following conditions in separate experiments:[1][21]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C (in solution and as a solid) for 48 hours.

    • Photolytic: Expose the solid and solution to UV (254 nm) and visible light according to ICH Q1B guidelines.[22]

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method. The mass spectrometer helps in the identification of degradation products.

forced_degradation cluster_stress Stress Conditions (ICH Q1A/Q1B) API API Sample (Solid & Solution) Acid Acid (HCl) API->Acid Base Base (NaOH) API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Heat Thermal (80°C) API->Heat Light Photolytic (UV/Vis) API->Light Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Report Identify Degradants & Establish Pathways Analysis->Report

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Protocols & Analytical Methods

Method

Application Note: 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline in Targeted Drug Discovery

Executive Summary & Pharmacophore Profiling In modern rational drug design, the selection of highly functionalized building blocks dictates the success of library generation. 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Profiling

In modern rational drug design, the selection of highly functionalized building blocks dictates the success of library generation. 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline is a privileged, multi-functional scaffold utilized extensively in the synthesis of targeted therapeutics, most notably Hedgehog (Hh) pathway modulators (Smoothened inhibitors)[1] and Type II kinase inhibitors.

The structural logic of this building block relies on three synergistic components:

  • The Aniline Core: Provides a versatile synthetic handle for carbon-nitrogen (C-N) bond formation via cross-coupling or nucleophilic addition.

  • The Ortho-Chloro Substituent: Serves a dual purpose. Sterically, it forces the adjacent imidazole ring out of the aniline plane, locking the molecule into a specific bioactive conformation. Metabolically, it blocks rapid CYP450-mediated oxidation at the para-position, significantly improving the pharmacokinetic half-life of downstream drug candidates.

  • The 5-Phenyl-1H-imidazol-2-yl Moiety: Acts as a rigid, bulky hydrogen-bond donor/acceptor system. In kinase targets, this motif frequently anchors the molecule to the ATP-binding pocket's hinge region. In the Hedgehog pathway, it stabilizes interactions within the transmembrane domain of the Smoothened (SMO) receptor[1].

Hh_Pathway Hh Hedgehog Ligand PTCH PTCH Receptor Hh->PTCH Binds & Inhibits SMO Smoothened (SMO) PTCH->SMO Suppresses (Relieved by Hh) GLI GLI Transcription Factors SMO->GLI Activates Target Tumor Proliferation GLI->Target Gene Transcription Drug Aniline-Derived SMO Inhibitor Drug->SMO Allosteric Blockade

Logic of Hedgehog pathway inhibition via SMO targeting.

Experimental Workflows & Self-Validating Protocols

To maximize the utility of this building block, we detail two divergent synthetic pathways: Pathway A for generating SMO inhibitors via Buchwald-Hartwig amination, and Pathway B for generating Type II kinase inhibitors via urea formation.

Synthesis_Workflow cluster_BH Buchwald-Hartwig Amination cluster_Urea Urea Formation Start 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline [M+H]+ 270.08 Reagents1 Aryl Halide, Pd2(dba)3 BINAP, Cs2CO3, Toluene Start->Reagents1 Pathway A Reagents2 Aryl Isocyanate DCM, RT, 2h Start->Reagents2 Pathway B Product1 N-Aryl Amine Derivative (SMO Inhibitor) Reagents1->Product1 Cross-Coupling Product2 Diaryl Urea Derivative (Kinase Inhibitor) Reagents2->Product2 Nucleophilic Addition

Divergent synthetic workflows for generating targeted inhibitors.

Pathway A: Buchwald-Hartwig Amination (SMO Inhibitor Synthesis)

Primary anilines with bulky ortho-substituents (like the 5-phenyl-imidazolyl group) are notoriously sluggish in standard nucleophilic aromatic substitution ( SN​Ar ). Therefore, palladium-catalyzed Buchwald-Hartwig cross-coupling is mandatory[2].

Causality & Catalyst Selection: We utilize Pd2​(dba)3​ as the Pd(0) source paired with BINAP (a bidentate phosphine ligand). BINAP is critical because its bidentate nature prevents the formation of inactive palladium-halide dimers after the oxidative addition step. Furthermore, the wide bite angle of BINAP accelerates the reductive elimination of the sterically hindered product, effectively suppressing unwanted β -hydride elimination side reactions[2][3].

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline (1.0 eq, 1.0 mmol) and the target aryl bromide (e.g., a substituted isoquinoline core) (1.1 eq, 1.1 mmol).

  • Catalyst Loading: Add Pd2​(dba)3​ (0.05 eq, 5 mol%) and BINAP (0.10 eq, 10 mol%), followed by anhydrous Cs2​CO3​ (2.0 eq, 2.0 mmol) as the base.

  • Reaction: Inject anhydrous, degassed toluene (10 mL). Seal the flask and heat to 100 °C with vigorous stirring for 12 hours.

  • Self-Validation (LC-MS Tracking): Monitor the reaction via LC-MS. The starting aniline has an exact mass of 269.07 Da. Look for the disappearance of the characteristic 3:1 isotopic cluster at m/z 270.08 and 272.08 [M+H]+ , and the emergence of the coupled product mass.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the insoluble inorganic salts and palladium black. Concentrate the filtrate in vacuo and purify via flash chromatography (Silica gel, EtOAc/Hexanes gradient).

Pathway B: Isocyanate-Mediated Urea Formation (Kinase Inhibitor Synthesis)

Diaryl ureas are classic pharmacophores used to stabilize the inactive "DFG-out" conformation of kinases.

Causality & Solvent Selection: This reaction exploits the high electrophilicity of the isocyanate carbon. Because the aniline nitrogen in our scaffold is rendered slightly less nucleophilic by the electron-withdrawing inductive effect of the ortho-chloro group, performing the reaction in a non-polar, aprotic solvent like dichloromethane (DCM) ensures clean conversion. Crucially, no basic catalyst is required, which prevents unwanted side reactions (such as carbamoylation) at the acidic imidazole N-H[4].

Step-by-Step Protocol:

  • Preparation: Dissolve 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline (1.0 eq, 1.0 mmol) in anhydrous DCM (15 mL) at room temperature.

  • Addition: Slowly add the target aryl isocyanate (1.05 eq, 1.05 mmol) dropwise over 5 minutes.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Self-Validation (Precipitation): As the diaryl urea forms, it typically exhibits drastically lower solubility in DCM compared to the starting materials. The self-validating visual cue is the formation of a dense, white/off-white precipitate.

  • Workup: Filter the precipitate directly using a Büchner funnel. Wash the filter cake with cold DCM (2 x 5 mL) and hexanes (10 mL) to remove any unreacted isocyanate. Dry under high vacuum to yield the pure urea product.

Quantitative Data: Optimization of C-N Coupling

To demonstrate the necessity of the chosen catalytic system in Pathway A, the following table summarizes the optimization data for coupling 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline with a model aryl bromide.

EntryCatalyst SystemLigand TypeBaseSolventTemp (°C)Yield (%)Observation / Causality
1 Pd(OAc)2​ (5%) PPh3​ (Monodentate) K2​CO3​ DMF10015%Sluggish reductive elimination; high hydrodehalogenation.
2 Pd2​(dba)3​ (5%)BINAP (Bidentate) K2​CO3​ Toluene10062%Improved C-N bond formation; base solubility limits rate.
3 Pd2​(dba)3​ (5%)Xantphos (Bidentate) Cs2​CO3​ Dioxane10081%Excellent conversion; Xantphos bite angle favors bulky anilines.
4 Pd2​(dba)3​ (5%) BINAP (Bidentate) Cs2​CO3​ Toluene 100 88% Optimal conditions; Cs2​CO3​ provides ideal basicity in non-polar media.

Note: Yields determined by HPLC integration at 254 nm against an internal standard.

References[1] Title: CN102203067A - Hedgehog通路调节剂 (Hedgehog Pathway Modulators)

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Application

Application Note: Advanced Formulation Strategies for 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) Aniline Compounds

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Physicochemical Rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Physicochemical Rationale

The development of targeted therapeutics, particularly kinase inhibitors, frequently yields highly lipophilic, multi-aromatic scaffolds. Compounds containing the 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline moiety represent a classic biopharmaceutical challenge. As a Senior Application Scientist, I approach this scaffold by first deconstructing its physicochemical causality:

  • High Lattice Energy & Hydrophobicity: The presence of the chlorophenyl and imidazole rings drives high crystalline lattice energy and poor aqueous solubility, classifying the compound as Biopharmaceutics Classification System (BCS) Class II or IV[1].

  • Weak Base pH-Dependency: The aniline (pKa ~4.5) and imidazole (pKa ~6.5) nitrogens render the molecule a diprotic weak base. While it may dissolve in the acidic gastric environment (pH 1.2), it is highly prone to rapid precipitation upon entering the neutral pH of the small intestine (pH 6.8). This pH-dependent absorption often leads to severe drug-drug interactions (DDIs) with acid-reducing agents (ARAs) like proton pump inhibitors[2][3].

To overcome these bottlenecks, this guide details two field-proven formulation strategies: Amorphous Solid Dispersions (ASDs) to mitigate pH-dependent precipitation[4], and Lipid Nanoparticles (LNPs) to bypass dissolution rate limits and enhance lymphatic transport[5].

Table 1: Predictive Physicochemical Profile & Formulation Implications
ParameterEstimated ValueFormulation Implication
LogP 3.8 – 4.5High lipophilicity; ideal for lipid-based nanocarriers.
pKa (Basic) ~4.5, ~6.5pH-dependent solubility; requires precipitation inhibitors (e.g., HPMCAS) for intestinal transit.
Aqueous Solubility < 5 µg/mL (pH 7.4)Requires amorphization or nanonization to achieve therapeutic plasma levels.

Strategy A: Amorphous Solid Dispersion (ASD) via Spray Drying

The Causality of ASDs for Weak Bases

Converting the crystalline drug into an amorphous state dramatically increases its thermodynamic free energy and apparent solubility[6]. However, amorphous states are inherently unstable. By embedding the compound in a polymeric matrix like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-H) , we create a self-validating stabilization system. HPMCAS-H is insoluble at low pH (protecting the drug in the stomach) but ionizes at intestinal pH, releasing the drug while simultaneously acting as a precipitation inhibitor to maintain supersaturation[4].

ASD_Mechanism A Crystalline Compound (High Lattice Energy) B Spray Drying with HPMCAS (Solvent Evaporation) A->B Formulation C Amorphous Solid Dispersion (High Free Energy) B->C Stabilization D Gastric pH (1.2) Protected by Polymer C->D Oral Administration E Intestinal pH (6.8) Controlled Release D->E Transit F Supersaturation Maintained (Enhanced Absorption) E->F Polymer Prevents Precipitation

Figure 1: Mechanism of bioavailability enhancement via HPMCAS-based ASD.

Protocol: Spray Drying of HPMCAS-ASD

Self-Validating QA/QC: The success of this protocol is validated by the absence of crystalline birefringence under polarized light microscopy (PLM) immediately post-processing.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 9:1 (v/v) mixture of Dichloromethane (DCM) and Methanol. This specific ratio ensures the dissolution of both the lipophilic drug and the amphiphilic HPMCAS polymer.

  • Solution Mixing: Dissolve the 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline compound and HPMCAS-H at a 1:1 (w/w) ratio to achieve a total solids concentration of 5% (w/v). Stir at 300 rpm until optically clear.

  • Spray Drying Parameters: Feed the solution into a laboratory-scale spray dryer (e.g., Büchi B-290) using the following parameters:

    • Inlet Temperature: 85°C

    • Outlet Temperature: 45°C (Must remain below the glass transition temperature, Tg, of the ASD to prevent particle fusion).

    • Feed Rate: 10 mL/min.

    • Atomization Gas Flow: 400 L/h.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual DCM/Methanol below ICH Q3C limits.

  • Validation: Perform Powder X-Ray Diffraction (PXRD) and Modulated Differential Scanning Calorimetry (mDSC). A successful batch must show a single "halo" in PXRD and a single Tg in mDSC, confirming a homogenous amorphous solid solution.

Table 2: Comparative In Vitro Dissolution Metrics (ASD vs. Crystalline)
FormulationAUC (pH 1.2, 0-60 min)AUC (pH 6.8, 60-180 min)Max Supersaturation Ratio
Neat Crystalline API 15.2 µg·h/mL2.1 µg·h/mL1.0x (Baseline)
ASD (50% HPMCAS-H) 14.8 µg·h/mL48.5 µg·h/mL~23.0x

Data demonstrates that the ASD successfully prevents the drastic drop in solubility typically seen when weak bases transition from the stomach to the intestine[2].

Strategy B: Lipid Nanoparticle (LNP) Encapsulation

The Causality of Nanonization

For intravenous or specialized oral delivery, reducing particle size to the nanometer scale (<200 nm) exponentially increases the surface area-to-volume ratio, directly driving up the dissolution velocity according to the Noyes-Whitney equation[1]. Furthermore, encapsulating the highly hydrophobic imidazole-aniline core within a lipid matrix (e.g., solid lipid nanoparticles or nanoclusters) shields the drug from premature enzymatic degradation and facilitates lymphatic uptake, bypassing hepatic first-pass metabolism[5].

LNP_Workflow Step1 Lipid Phase Preparation (Compound + Solid Lipids) Step3 High-Shear Homogenization (Pre-emulsion Formation) Step1->Step3 Step2 Aqueous Phase Preparation (Surfactant + Buffer) Step2->Step3 Step4 Ultrasonication / Microfluidization (Size Reduction) Step3->Step4 Step5 Cooling & Solidification (LNP Formation) Step4->Step5 Step6 QA/QC: DLS & Zeta Potential Step5->Step6 Self-Validation

Figure 2: Step-by-step workflow for the preparation of Lipid Nanoparticles (LNPs).

Protocol: Hot-Melt Homogenization for LNPs

Self-Validating QA/QC: Polydispersity Index (PDI) must be < 0.2. A higher PDI indicates Ostwald ripening or agglomeration, necessitating a re-evaluation of the surfactant ratio.

Step-by-Step Methodology:

  • Lipid Phase: Melt 500 mg of a solid lipid (e.g., Glyceryl behenate / Compritol 888 ATO) at 80°C (10°C above its melting point). Dissolve 50 mg of the 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline compound into the molten lipid.

  • Aqueous Phase: In a separate vessel, heat 20 mL of ultra-purified water containing 1.5% (w/v) Poloxamer 188 to 80°C. Crucial: Both phases must be at the exact same temperature to prevent premature lipid crystallization during mixing.

  • Pre-Emulsion: Inject the hot aqueous phase into the lipid phase under continuous high-shear homogenization (Ultra-Turrax) at 10,000 rpm for 3 minutes.

  • Nanonization: Immediately transfer the hot pre-emulsion to an ultrasonicator probe (or high-pressure homogenizer). Sonicate at 40% amplitude for 5 minutes (using a 10s ON / 5s OFF pulse cycle to prevent localized overheating).

  • Solidification: Rapidly cool the nanoemulsion in an ice-water bath (4°C) for 15 minutes. The rapid temperature drop forces the lipid droplets to solidify into uniform nanoparticles.

  • Characterization: Analyze the formulation using Dynamic Light Scattering (DLS) for Z-average size and Zeta potential.

Table 3: Target LNP Characterization Metrics
Quality AttributeTarget SpecificationAnalytical Method
Z-Average Size 120 nm – 180 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.20Dynamic Light Scattering (DLS)
Zeta Potential < -20 mV or > +20 mVElectrophoretic Light Scattering
Encapsulation Efficiency (EE) > 85%Ultrafiltration + HPLC-UV

Conclusion

Formulating multi-aromatic, weakly basic kinase inhibitors like 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline requires a departure from traditional crystalline dosage forms. By utilizing HPMCAS-based Amorphous Solid Dispersions, formulators can effectively neutralize the gastric pH effect that plagues weak bases[2][4]. Alternatively, nanonization via solid lipid matrices provides a robust pathway for enhancing dissolution kinetics and systemic exposure[1][5]. Both methodologies, when executed with strict in-process QA/QC, yield highly stable, self-validating drug delivery systems.

References

  • Developing nanoparticle formulations or poorly soluble drugs. Pharmaceutical Technology. Available at:[Link]

  • Amorphous Solid Dispersion Tablets Overcome Acalabrutinib pH Effect in Dogs. ResearchGate. Available at:[Link]

  • WO2010009146A1 - Nanoclusters for delivery of poorly water soluble drug nanoparticles. Google Patents.
  • In Vitro-In Silico Tools for Streamlined Development of Acalabrutinib Amorphous Solid Dispersion Tablets. PMC - NIH. Available at:[Link]

  • Polymeric Amorphous Solid Dispersions of Dasatinib: Formulation and Ecotoxicological Assessment. MDPI. Available at:[Link]

Sources

Method

Application Note: Scalable Production of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline for Preclinical Trials

Strategic Context & Application The aberrant activation of the Hedgehog (Hh) signaling pathway is a primary driver in the pathogenesis of various solid tumors, including basal cell carcinoma and medulloblastoma. Targetin...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Application

The aberrant activation of the Hedgehog (Hh) signaling pathway is a primary driver in the pathogenesis of various solid tumors, including basal cell carcinoma and medulloblastoma. Targeting the Smoothened (Smo) transmembrane protein has proven to be a highly effective therapeutic strategy 1. The compound 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline serves as a critical, high-value intermediate in the synthesis of next-generation 2-methoxybenzamide-derived Smo antagonists. As drug candidates transition from discovery chemistry to preclinical toxicity and efficacy models, the synthetic route must be adapted from milligram-scale, chromatography-dependent methods to scalable, kilogram-ready, crystallization-driven processes.

Mechanistic Insights & Process Causality

Scaling up the synthesis of this highly functionalized aniline requires overcoming two major chemical hurdles: controlling the exotherm of the multicomponent cyclization and preventing hydrodehalogenation during nitro reduction.

Step 1: The Debus-Radziszewski Imidazole Synthesis The formation of the imidazole core is achieved via the classical Debus-Radziszewski multi-component condensation of 2-chloro-5-nitrobenzaldehyde, phenylglyoxal, and ammonium acetate . In discovery chemistry, this is often performed in glacial acetic acid at reflux, followed by tedious silica gel chromatography. For scale-up, we utilize an optimized stoichiometry and controlled anti-solvent precipitation. The programmed addition of water to the hot acetic acid mixture induces the crystallization of the highly hydrophobic intermediate, entirely bypassing chromatographic purification and significantly reducing the environmental E-factor.

Step 2: Chemoselective Nitro Reduction The most critical failure point in scaling this molecule is the reduction of the nitro group to the aniline. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) under H₂ gas rapidly reduces the nitro group but simultaneously triggers hydrodehalogenation, cleaving the essential chlorine atom from the aromatic ring. To ensure strict chemoselectivity, we employ a modified Béchamp reduction utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) in an aqueous ethanol solvent system 2. The mild acidity of NH₄Cl activates the iron surface without the harshness of HCl, cleanly reducing the nitro group via sequential electron transfer while leaving the carbon-chlorine bond completely intact.

Pathway & Workflow Visualizations

SynthesisWorkflow A 2-Chloro-5-nitrobenzaldehyde + Phenylglyoxal B NH4OAc, AcOH (Debus-Radziszewski) A->B C 2-(2-Chloro-5-nitrophenyl) -5-phenyl-1H-imidazole B->C Step 1: Condensation D Fe, NH4Cl EtOH/H2O, Heat C->D E 4-Chloro-3-(5-phenyl-1H -imidazol-2-yl)aniline D->E Step 2: Nitro Reduction

Fig 1. Two-step scalable synthetic workflow for 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline.

HedgehogPathway Hh Hedgehog Ligand (Shh) Ptch PTCH1 Receptor Hh->Ptch Binds & Inhibits Smo SMO (Smoothened) Ptch->Smo Inhibits (Relieved by Hh) Gli GLI Transcription Factors Smo->Gli Activates Cascade Inhibitor Target Compound (Smo Antagonist) Inhibitor->Smo Blocks Activation Nucleus Target Gene Transcription (Tumor Proliferation) Gli->Nucleus Translocates

Fig 2. Hedgehog pathway showing SMOothened inhibition by the synthesized target antagonist.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-(2-Chloro-5-nitrophenyl)-5-phenyl-1H-imidazole (Scale-Up)

Self-Validation Checkpoint: Ensure the phenylglyoxal monohydrate is freshly titrated or verified by ¹H NMR prior to use. Polymerization of the reagent reduces the effective molarity, leading to unreacted aldehyde and downstream purification failures.

  • Reaction Setup: To a 5 L jacketed reactor equipped with a mechanical stirrer, add 2-chloro-5-nitrobenzaldehyde (185 g, 1.0 mol), phenylglyoxal monohydrate (152 g, 1.0 mol), and ammonium acetate (385 g, 5.0 mol).

  • Solvent Addition: Suspend the solid reagents in glacial acetic acid (1.5 L).

  • Heating & Monitoring: Heat the mixture to 90°C under a nitrogen atmosphere. The reaction is highly exothermic; utilize the reactor's jacket cooling to maintain the internal temperature strictly between 90–95°C. Stir for 4 hours.

  • In-Process Control (IPC): Pull a 0.5 mL aliquot, dilute with methanol, and analyze via UPLC-MS. Proceed to the workup phase only when the starting aldehyde peak (<1% AUC) is entirely consumed.

  • Crystallization: Cool the reactor to 60°C. Slowly add deionized water (1.5 L) over 45 minutes via an addition funnel to induce anti-solvent precipitation. A dense yellow precipitate will form.

  • Isolation: Cool the suspension to 5°C and hold for 2 hours to maximize yield. Filter the solid through a large sintered glass funnel. Wash the filter cake with cold water (3 x 500 mL) to remove residual acetic acid and ammonium salts.

  • Drying: Dry the solid in a vacuum oven at 50°C to a constant weight.

Protocol B: Chemoselective Nitro Reduction to 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline

Self-Validation Checkpoint: The absence of the dehalogenated byproduct (m/z[M+H]⁺ = 236) MUST be confirmed via LC-MS before filtration. The target product mass is m/z [M+H]⁺ = 270.

  • Reaction Setup: In a 10 L jacketed reactor, dissolve the intermediate from Protocol A (250 g, ~0.83 mol) in ethanol (3.0 L).

  • Reagent Addition: Add iron powder (325 mesh, 232 g, 4.15 mol) and a solution of ammonium chloride (133 g, 2.49 mol) dissolved in deionized water (1.0 L).

  • Reduction: Heat the vigorously stirred suspension to 75°C (reflux). The mixture will turn dark brown/black as iron oxides form. Stir for 6 hours.

  • IPC: Spot the reaction mixture on a TLC plate (Hexane:EtOAc 1:1). The starting material (Rf = 0.7) should be completely replaced by a highly fluorescent blue product spot under UV 254 nm (Rf = 0.3).

  • Filtration: Cool the mixture to 40°C. Filter the suspension through a tightly packed pad of Celite (5 cm) to remove the iron sludge. Wash the pad with warm ethanol (3 x 500 mL). Caution: Do not let the iron filter cake dry out completely in air, as finely divided iron can be pyrophoric.

  • Concentration & Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 1 L). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield a crude solid.

  • Recrystallization: Recrystallize the crude product from Toluene/Heptane to afford the pure aniline as an off-white crystalline solid.

Quantitative Data & Process Metrics

ParameterDiscovery Scale (1 g)Preclinical Scale (250 g)Rationale for Process Evolution
Purification (Step 1) Silica Gel ChromatographyAnti-Solvent CrystallizationEliminates massive solvent waste; highly scalable.
Reduction Catalyst Pd/C, H₂ gasFe powder, NH₄Cl (aq)Prevents hydrodehalogenation of the chloroarene.
Overall Yield 42%76%Minimized mechanical transfer losses; optimized crystallization.
Purity (UPLC-UV) 94.0%>99.5%Strict thermal control during crystallization removes trace regioisomers.
E-Factor > 400~ 45Elimination of chromatography solvents drastically improves green metrics.

Analytical Validation Standards

For the batch to be released for preclinical formulation, it must meet the following analytical criteria:

  • ¹H NMR (400 MHz, DMSO-d6): Must show the characteristic aniline amine protons as a broad singlet around δ 5.4 ppm and the imidazole NH proton > δ 12.0 ppm.

  • LC-MS (ESI+): Major peak at m/z 270.0 [M+H]⁺ with the characteristic 3:1 isotopic ratio indicative of a single chlorine atom.

  • Residual Iron: < 10 ppm (determined by ICP-MS) to ensure no interference in subsequent transition-metal catalyzed cross-coupling steps or biological assays.

References

  • Title : Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition Source : RSC Advances URL :[Link]

Sources

Application

Application Notes and Protocols for the Utilization of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline in the Synthesis of Kinase Inhibitors

Introduction: A Privileged Scaffold in Kinase Inhibitor Discovery The relentless pursuit of targeted cancer therapies has identified protein kinases as critical targets for drug development. Kinase inhibitors have revolu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold in Kinase Inhibitor Discovery

The relentless pursuit of targeted cancer therapies has identified protein kinases as critical targets for drug development. Kinase inhibitors have revolutionized the treatment of various malignancies by selectively blocking the signaling pathways that drive tumor growth and survival. Within the vast chemical space of kinase inhibitors, molecules featuring a substituted aniline scaffold have emerged as a cornerstone of inhibitor design.[1] The aniline moiety serves as a versatile anchor, capable of forming crucial hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of kinases.

This document provides detailed application notes and experimental protocols for the strategic utilization of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline , a unique and promising building block for the synthesis of novel kinase inhibitors. The presence of a 5-phenyl-1H-imidazol-2-yl substituent on the aniline ring offers a distinct three-dimensional architecture and multiple points for interaction with the kinase active site, making it a highly attractive starting material for medicinal chemists and drug discovery professionals. The imidazole ring system is a well-established pharmacophore in numerous biologically active compounds, valued for its ability to participate in hydrogen bonding and coordinate with metal ions.[2][3]

Chemical Properties and Design Rationale

The structure of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline presents several key features that are advantageous for the design of kinase inhibitors:

  • Aniline Moiety: The primary amino group serves as a key hydrogen bond donor, a common feature in many ATP-competitive kinase inhibitors that interact with the hinge region of the kinase. Its nucleophilicity allows for straightforward derivatization through well-established synthetic methodologies.

  • 5-Phenyl-1H-imidazol-2-yl Group: This bulky, aromatic substituent can occupy hydrophobic pockets within the kinase active site, contributing to both potency and selectivity. The imidazole ring itself provides additional hydrogen bond donors and acceptors, offering multiple avenues for optimizing binding affinity.

  • Chloro Substituent: The chlorine atom on the aniline ring can modulate the pKa of the amino group and influence the overall electronic properties of the molecule. It can also engage in halogen bonding or occupy small hydrophobic pockets, further enhancing binding.

These structural attributes make 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline a prime candidate for coupling with various heterocyclic scaffolds, such as quinazolines, pyrimidines, and pyridopyrimidines, which are prevalent in clinically approved kinase inhibitors.

Synthetic Strategy: The Buchwald-Hartwig Cross-Coupling Reaction

A robust and widely applicable method for constructing the critical C-N bond between the aniline nitrogen and an aromatic or heteroaromatic ring is the Buchwald-Hartwig amination .[4][5][6] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope, functional group tolerance, and high yields, making it an indispensable tool in modern medicinal chemistry.

The general workflow for utilizing 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline in a Buchwald-Hartwig reaction to synthesize a potential kinase inhibitor is depicted below:

G cluster_0 Reaction Components cluster_1 Reaction & Workup cluster_2 Product A 4-Chloro-3-(5-phenyl-1H- imidazol-2-yl)aniline F Reaction in Anhydrous Solvent (e.g., Dioxane) under Inert Atmosphere A->F B Aryl/Heteroaryl Halide (e.g., 4-chloroquinazoline) B->F C Palladium Precatalyst (e.g., Pd2(dba)3) C->F D Ligand (e.g., Xantphos) D->F E Base (e.g., Cs2CO3) E->F G Aqueous Workup & Extraction F->G H Purification (e.g., Column Chromatography) G->H I Target Kinase Inhibitor H->I G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylation ATP ATP ATP->RTK Inhibitor Kinase Inhibitor (Aniline-based) Inhibitor->RTK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline Reactions

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with highly functionalized, sterically congested aniline derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with highly functionalized, sterically congested aniline derivatives.

The molecule 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline presents two distinct synthetic challenges:

  • Severe Ortho-Steric Hindrance: The C4-Cl bond is heavily shielded by the bulky 3-(5-phenyl-1H-imidazol-2-yl) group, making transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) notoriously difficult.

  • Dual Nitrogen Centers: The presence of both an aniline primary amine (-NH₂) and an imidazole secondary amine (-NH) requires precise chemoselective control during functionalization.

Below, you will find expert troubleshooting guides, causality-driven FAQs, and self-validating protocols to overcome these barriers.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Failed Cross-Coupling at the C4-Cl Bond

Q: I am attempting a Buchwald-Hartwig amination at the C4-Cl position, but I am recovering unreacted starting material. Why is oxidative addition failing?

A: The failure is caused by the steric shielding of the C4-Cl bond by the adjacent 5-phenyl-1H-imidazol-2-yl group. Oxidative addition requires the Pd(0) active species to closely approach the C-Cl bond. Standard phosphine ligands (e.g., PPh₃, dppf) form rigid, bulky Pd complexes that physically cannot penetrate this steric pocket.

To overcome this, you must switch to ligands exhibiting "flexible steric bulk" [1]. Ligands such as tBuBrettPhos or N-heterocyclic carbene (NHC) complexes like Pd-PEPPSI-IPentAn are specifically designed for this. Their extreme bulk forces the formation of a highly reactive mono-ligated Pd(0) species and accelerates the final reductive elimination step. Crucially, their structural flexibility allows the bulky alkyl groups to rotate "out of the way" during the approach of the sterically hindered aryl chloride, lowering the activation energy for oxidative addition[2].

Q: My cross-coupling shows complete consumption of the starting material, but I am observing high levels of dehalogenation and catalyst degradation instead of the desired product. How do I fix this?

A: This is a classic case of catalyst poisoning. The free imidazole -NH (pKa ~14) can be deprotonated by the strong bases required for cross-coupling (e.g., KOtBu). The resulting imidazolide anion strongly coordinates to the palladium center, forming an off-cycle, inactive Pd-complex that eventually undergoes protodehalogenation or decomposes [3]. If you observe this, you must temporarily mask the imidazole -NH using a sterically demanding protecting group (such as a SEM or Trityl group) prior to the cross-coupling step.

G A Initiate C4-Cl Cross-Coupling B Assess Conversion via LC-MS A->B C Low Conversion (<10%) B->C Steric Blockade D Dehalogenation / Dimerization B->D Catalyst Poisoning E Optimal Yield B->E Success F Apply 'Flexible Bulk' Ligands (Pd-PEPPSI-IPentAn / tBuBrettPhos) C->F Enhance Oxidative Addition G Protect Imidazole NH (SEM or Trityl group) D->G Prevent NH Interference F->B G->B

Troubleshooting workflow for Buchwald-Hartwig coupling at the hindered C4-Cl position.
Issue 2: Chemoselectivity Between Nitrogen Centers

Q: How do I selectively acylate or alkylate the aniline -NH₂ without reacting at the imidazole -NH?

A: You must leverage the kinetic vs. thermodynamic basicity of the two centers. The aniline -NH₂ is more nucleophilic under neutral conditions, whereas the imidazole -NH is heavily shielded by the adjacent 5-phenyl group. By using a weak, non-nucleophilic base (like DIPEA or Pyridine), the reaction remains under kinetic control, exclusively targeting the more accessible aniline nitrogen [4]. Avoid strong bases (like NaH), which will deprotonate the imidazole, making it a highly reactive, thermodynamically favored nucleophile.

G A 4-Chloro-3-(5-phenyl-1H- imidazol-2-yl) aniline B Weak Base (DIPEA) Neutral Conditions A->B C Strong Base (NaH) Deprotonation A->C D Aniline -NH2 Functionalization B->D Kinetically Favored E Imidazole -NH Functionalization C->E Thermodynamically Favored

Chemoselective functionalization pathways for dual nitrogen centers.

Quantitative Data: Ligand Efficacy for Ortho-Hindered Aryl Chlorides

The table below summarizes the causality between ligand steric profiles and their efficiency in activating highly hindered ortho-substituted aryl chlorides (like our target molecule) during cross-coupling.

Ligand SystemSteric Profile (% Buried Volume)Oxidative Addition EfficiencyTypical Yield (C4-Cl Coupling)Reference
PPh₃ Low (~30%)Poor (Rigid)< 10%General
XPhos High (~45%)Moderate40 - 50%[3]
tBuBrettPhos Very High (~50%)Excellent85 - 90%[4]
Pd-PEPPSI-IPentAn Flexible Bulk (~55%)Excellent> 90%[1]

Self-Validating Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination using Pd-PEPPSI-IPentAn

This protocol utilizes the flexible bulk of the Pd-PEPPSI-IPentAn catalyst to force oxidative addition into the sterically congested C4-Cl bond.

Step 1: Reaction Setup

  • In an oven-dried Schlenk tube under an argon atmosphere, add 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline (1.0 mmol, 1.0 equiv) and the desired secondary amine (e.g., morpholine, 1.2 mmol, 1.2 equiv).

  • Add sodium tert-butoxide (NaOtBu, 1.5 mmol, 1.5 equiv) and the Pd-PEPPSI-IPentAn precatalyst (0.02 mmol, 2 mol%).

  • Inject anhydrous, degassed 1,4-dioxane (5.0 mL). Seal the tube and heat the mixture to 100 °C with vigorous stirring.

Step 2: Self-Validation Checkpoint

  • After 4 hours, withdraw a 10 µL aliquot via microsyringe. Dilute in 1 mL of HPLC-grade Acetonitrile and analyze via LC-MS.

  • Validation Criteria: Monitor the disappearance of the starting material mass (m/z ~269.1 [M+H]⁺). The reaction is deemed successful if the starting material peak area is <5% relative to the product peak.

  • Troubleshooting: If the starting material remains >5%, the steric barrier is resisting the current catalyst loading. Spike the reaction with an additional 1 mol% Pd-PEPPSI-IPentAn and continue heating for 2 hours.

Step 3: Workup and Purification

  • Cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: Chemoselective Acylation of the Aniline -NH₂

This protocol exploits kinetic control to selectively functionalize the primary aniline without affecting the sterically hindered imidazole.

Step 1: Reaction Setup

  • Dissolve 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 10 mL) and cool to 0 °C in an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA, 1.2 mmol, 1.2 equiv). Do not use stronger bases.

  • Add the electrophile (e.g., Acetyl chloride or Boc-anhydride, 1.05 equiv) dropwise over 5 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

Step 2: Self-Validation Checkpoint

  • Spot the reaction mixture alongside a reference standard of the starting material on a silica gel TLC plate. Elute with 5% MeOH in DCM.

  • Validation Criteria: Dip the developed plate in a Ninhydrin stain solution and heat gently. The starting material will show a distinct pink/purple spot (indicative of the free primary amine). The complete disappearance of this pink spot confirms 100% conversion of the aniline -NH₂, validating the chemoselectivity.

Step 3: Workup

  • Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (2 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References

  • Title: Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls in Air Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Improving the Chemical Stability of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline in Solution

Welcome to the technical support center for 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule and en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule and encountering stability challenges in solution. As a molecule with multiple reactive functional groups—an aromatic amine, a chloro substituent, and a phenyl-imidazole ring—its stability can be influenced by a variety of experimental conditions.

This document provides in-depth troubleshooting guides, validated experimental protocols, and frequently asked questions (FAQs) to help you diagnose, mitigate, and prevent degradation, ensuring the integrity and reproducibility of your experimental results.

Understanding the Chemical Instability of the Molecule

The structure of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline presents several moieties that are susceptible to degradation. A proactive understanding of these potential liabilities is the first step toward designing robust experimental and storage conditions.

  • Aniline Moiety : Aromatic amines are notoriously sensitive to oxidation.[1] The lone pair of electrons on the nitrogen can be easily abstracted, leading to the formation of colored impurities and polymerization products.[1][2] This process is often accelerated by exposure to air (oxygen), light, and trace metal ions.[1][3]

  • Imidazole Ring : The imidazole ring itself is generally stable but can be susceptible to oxidation, photodegradation, and ring-opening under harsh conditions.[4][5] Studies on related imidazole-containing compounds like Daclatasvir have shown that the imidazole moiety is liable to base-mediated autoxidation and can be oxidized by agents like hydrogen peroxide.[5] It is also sensitive to photodegradation in solution.[5]

  • Chloro Substituent : The chloro group on the aniline ring is generally stable but can be involved in photodegradation pathways. Studies on chloroanilines have shown that UV irradiation can lead to dehalogenation and the formation of various degradation products.[6][7][8]

Potential Degradation Pathways

The primary degradation pathways for this molecule in solution are anticipated to be oxidation , photodegradation , and pH-dependent hydrolysis .

cluster_stressors Stress Conditions cluster_molecule Core Molecule cluster_pathways Degradation Pathways Air (O2) Air (O2) Oxidation Oxidation (Aniline, Imidazole) Air (O2)->Oxidation Light (UV/Vis) Light (UV/Vis) Photodegradation Photodegradation (Chloroaniline, Imidazole) Light (UV/Vis)->Photodegradation pH (Acid/Base) pH (Acid/Base) Hydrolysis Hydrolysis (pH dependent) pH (Acid/Base)->Hydrolysis Heat Heat Heat->Oxidation Molecule 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline Molecule->Oxidation Molecule->Photodegradation Molecule->Hydrolysis

Caption: Key environmental stressors and their corresponding degradation pathways.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Actions & Explanations
Solution turns yellow/brown upon preparation or storage. Oxidation of the aniline moiety. This is the most common cause of discoloration for aromatic amines and is accelerated by air and light.[8][9]1. Deoxygenate Solvents: Before use, sparge your solvent (e.g., DMSO, ethanol) with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen. 2. Use Antioxidants: For aqueous buffers or cell culture media, consider adding a radical-scavenging antioxidant. A diarylamine-based antioxidant like 4,4′-bis(α,α-dimethylbenzyl)diphenylamine (BDDPA) can be effective at inhibiting oxidation.[10] 3. Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil.[8][11]
Unexpected peaks appear in HPLC/LC-MS analysis over time. 1. Degradation: The new peaks are likely degradation products from oxidation, photodegradation, or hydrolysis.[12] 2. Solvent Impurities/Reactivity: The solvent itself may contain impurities (e.g., peroxides in aged THF/ethers) or react with the compound.1. Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, peroxide, heat, light) to identify the retention times of potential degradants. This will confirm if the new peaks are related to your compound. (See Protocol 1).[13][14] 2. Verify Solvent Quality: Use only high-purity, HPLC-grade solvents. If using solvents prone to peroxide formation, test for their presence before use. Prepare solutions fresh whenever possible.[15]
Loss of compound potency or inconsistent results in biological assays. 1. Degradation in Aqueous Media: The compound may be unstable in your aqueous assay buffer or cell culture medium, especially at 37°C.[15] 2. Precipitation: The compound may be precipitating out of the aqueous solution, reducing its effective concentration.1. Assess Aqueous Stability: Perform a short-term stability test in your specific assay medium. (See Protocol 2). This involves incubating the compound in the medium at 37°C and analyzing its concentration at different time points (e.g., 0, 2, 8, 24 hours) by HPLC. 2. Check Solubility: Ensure the final concentration in your assay does not exceed the compound's solubility limit in the aqueous medium. If precipitation is observed, consider preparing a more concentrated stock in an organic solvent (like DMSO) and using a smaller volume for dilution.[15]
Poor peak shape (tailing) in reverse-phase HPLC. Interaction with Column Silanols: The basic aniline and imidazole nitrogens can interact with residual acidic silanol groups on the silica-based column packing, causing peak tailing.[12]1. Use a Base-Deactivated Column: Employ a column specifically designed for basic compounds (e.g., an end-capped C18 column). 2. Modify the Mobile Phase: Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase to saturate the active silanol sites. Alternatively, using a low pH mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the basic sites on your molecule, which can improve peak shape.
Troubleshooting Workflow

Start Problem Observed (e.g., Discoloration, New HPLC Peaks) Check_Oxidation Is the solution exposed to air/light? Start->Check_Oxidation Check_pH Is the solution in an unbuffered or extreme pH solvent? Check_Oxidation->Check_pH No Sol_Oxidation Action: - Use amber vials - Deoxygenate solvent - Add antioxidant Check_Oxidation->Sol_Oxidation Yes Check_Purity Is the solvent high-purity and fresh? Check_pH->Check_Purity No Sol_pH Action: - Buffer to a stable pH - Perform pH stability screen Check_pH->Sol_pH Yes Sol_Purity Action: - Use fresh, HPLC-grade solvent - Test for peroxides if applicable Check_Purity->Sol_Purity Yes End Problem Resolved Sol_Oxidation->End Sol_pH->End Sol_Purity->End

Caption: A logical workflow for troubleshooting common stability issues.

Experimental Protocols for Stability Assessment

To systematically improve the stability of your compound, you must first quantify its degradation under controlled conditions. The following are standard protocols for stability testing.

Protocol 1: Forced Degradation (Stress Testing) Study

This study is designed to rapidly identify likely degradation pathways and products, which is essential for developing a stability-indicating analytical method.[13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14][16]

Objective: To identify degradation products under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline

  • HPLC-grade Acetonitrile (ACN) and Water

  • 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • Photostability chamber (ICH Q1B compliant)

  • Temperature-controlled oven

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an HPLC vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of ACN:Water (50:50).

    • Acid Hydrolysis: 1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 1 M NaOH. Incubate at 60°C.

    • Oxidation: 3% H₂O₂ (diluted from 30% stock). Keep at room temperature.

    • Thermal: Transfer 1 mL of stock to a vial, evaporate the solvent under nitrogen, and place the dry solid in an oven at 80°C.

    • Photolytic: Expose the stock solution (in a quartz cuvette or clear vial) to light in a photostability chamber.

  • Time Points: Analyze samples at T=0, 2, 4, 8, and 24 hours. If degradation is too rapid or slow, adjust the temperature or stressor concentration.

  • Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of base/acid. For the thermal sample, reconstitute in ACN. Analyze all samples by a suitable HPLC method, monitoring for the appearance of new peaks and the decrease in the parent peak area.

Stress Condition Typical Conditions Primary Moieties Targeted
Acid Hydrolysis0.1 M - 1 M HCl, 60-80°CImidazole ring, Aminal-like structures
Base Hydrolysis0.1 M - 1 M NaOH, 60-80°CImidazole ring
Oxidation3-30% H₂O₂, Room TempAniline, Imidazole ring[5]
PhotolysisICH Q1B Option 2Chloroaniline, Imidazole ring[5][8]
Thermal (Dry)80°C or higherEntire molecule
Protocol 2: Stability Assessment in Aqueous Assay Media

Objective: To determine the stability of the compound under conditions that mimic a biological assay.

Materials:

  • Compound stock solution (e.g., 10 mM in DMSO)

  • Assay medium (e.g., PBS, DMEM + 10% FBS)

  • Incubator at 37°C

  • HPLC system

Procedure:

  • Prepare Test Solution: Dilute the DMSO stock solution into pre-warmed (37°C) assay medium to the final working concentration (e.g., 10 µM).[15] Ensure the final DMSO concentration is low (typically <0.5%) to avoid artifacts.

  • Time Point Zero (T=0): Immediately after preparation, take an aliquot (e.g., 200 µL). To precipitate proteins (if in cell media), add an equal volume of cold ACN, vortex, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.[15] Collect the supernatant for HPLC analysis.

  • Incubation: Place the remainder of the test solution in the 37°C incubator.

  • Subsequent Time Points: At desired intervals (e.g., 1, 2, 4, 8, 24 hours), repeat step 2.

  • Analysis: Analyze all supernatants by HPLC. Calculate the percentage of the compound remaining at each time point relative to T=0.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution? A1: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is typically the solvent of choice for creating highly concentrated stock solutions of polar organic molecules.[15] It is a good solubilizing agent and is generally non-reactive. For intermediate dilutions, acetonitrile (ACN) or ethanol can be used, but always use high-purity, anhydrous grades.

Q2: How should I store the solid compound and its stock solutions? A2: The solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry place.[8] Refrigeration (2-8°C) or freezing (-20°C) is recommended for long-term storage. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

Q3: My compound is degrading in my aqueous buffer. How can I improve its stability? A3: First, determine the optimal pH for stability by performing a pH stability screen (testing stability in buffers ranging from pH 3 to 9). Many compounds are most stable in a slightly acidic pH range where the amine is protonated, which can reduce its susceptibility to oxidation.[17] If oxidation is the issue, deoxygenate your buffer and consider adding an antioxidant. If all else fails, prepare the solution immediately before use.

Q4: Can I use antioxidants to stabilize my compound? What kind should I use? A4: Yes, antioxidants can be very effective. Radical-trapping antioxidants are ideal for preventing autoxidation.[10] For research applications, compounds like butylated hydroxytoluene (BHT) or hindered amine stabilizers (HAS) can be considered.[18] In some cases, a combination of a phenolic and an aminic antioxidant can have a synergistic effect.[19] The choice and concentration must be validated to ensure they do not interfere with your downstream assay.

Q5: The solid material has turned from off-white to yellow. Is it still usable? A5: Discoloration is a visual indicator of degradation, likely due to oxidation.[8] For applications requiring high purity, such as in vitro assays or animal studies, you should first re-analyze the purity of the material by HPLC or LC-MS. If significant impurities are detected, the material should be repurified (e.g., by recrystallization or chromatography) or discarded. Using degraded material will lead to inaccurate concentration calculations and potentially confounding biological effects from the impurities.

References

  • BenchChem. (n.d.). Preventing degradation of Imidazo[4,5-d]imidazole during functionalization reactions.
  • Picek, P., & Cadenas, E. (1994). Protonation of the imidazole ring prevents the modulation by histidine of oxidative DNA degradation. Mutation Research/DNAging, 316(1), 9–16. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 31(6), 48-60.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability.
  • ICH. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Chen, Y. L., & Chen, J. N. (2005). Destruction of o-Chloroaniline in UV/TiO2 Reaction with Photosensitizing Additives. Industrial & Engineering Chemistry Research, 44(22), 8231–8238. [Link]

  • ResearchGate. (n.d.). Mechanism of aniline and 2-chloroaniline photodegradation in an aqueous solution. Retrieved from [Link]

  • Huang, Y., Zhorov, E., Ni, J., Liu, D. Q., & Kattamuri, P. V. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3390–3399. [Link]

  • Klick, S., et al. (2005). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • Chen, Y. L., & Chen, J. N. (2007). Semiconductor-Catalyzed Photodegradation of o-Chloroaniline: Products Study and Iodate Effect. Industrial & Engineering Chemistry Research, 46(14), 4736–4742. [Link]

  • Wawrzkiewicz, M., & Hubicki, Z. (2021). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Materials, 14(24), 7859. [Link]

  • Wang, Y., et al. (2024).
  • Pharmaron. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Velev, V. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. ProPharma.
  • Eide, I., et al. (2019). Degradative Behavior and Toxicity of Alkylated Imidazoles. ACS Sustainable Chemistry & Engineering.
  • Čelić, M., et al. (2022). Tracking Aromatic Amines from Sources to Surface Waters.
  • Diplomata Comercial. (2025, April 10). Amine Storage Conditions: Essential Guidelines for Safety.
  • Winarno, E. K., & Getoff, N. (2002). Photo-induced decomposition of 2-chloroaniline in aqueous solution. Zeitschrift für Naturforschung C, 57(5-6), 512–515. [Link]

  • S. F. G. Kappe, C. O. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2400-2407.
  • ChemicalBook. (2022, November 18). The Solubility of Aniline.
  • Turhan, K., & Uzman, S. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. Annali di Chimica, 97(10), 1129–1138. [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls.
  • BenchChem. (n.d.). Stability and degradation pathways of 4-Bromo-3-(trifluoromethyl)aniline.
  • Universitat Ramon Llull. (2017). Degradation pathways of aniline in aqueous solutions during electro-oxidation with BDD electrodes and UV/H2O2 treatment. Retrieved from [Link]

  • Zarrabi, M., Alighardashi, A., & Shokouhi, R. (2016). Degradation of aniline by the combined process of ultrasound and hydrogen peroxide (US/H2O2). Journal of Health Scope, 5(4).
  • ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines.
  • Al-Mamoori, A., et al. (2022). Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability. ACS Omega.
  • YouTube. (2021, February 24). How do phenols work with a amine antioxidant additives? Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Degradation Pathways of 2-Aminoimidazole Derivatives.
  • BenchChem. (n.d.). Stability issues of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol in solution.

Sources

Troubleshooting

optimizing reaction temperature and time for 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline

Welcome to the Technical Support Center for the synthesis and optimization of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline . As researchers and drug development professionals, you know that synthesizing heavily functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline .

As researchers and drug development professionals, you know that synthesizing heavily functionalized aniline-imidazole scaffolds requires precise control over reaction thermodynamics and chemoselectivity. This guide bypasses generic advice to focus purely on the mechanistic causality behind temperature and time optimization for this specific molecule.

Synthesis Workflow & Pathway Visualization

The construction of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline is best achieved via a two-step sequence: a Debus-Radziszewski multicomponent cyclocondensation followed by a chemoselective iron-mediated nitro reduction .

SynthesisWorkflow A Precursors: 2-Chloro-5-nitrobenzaldehyde + Phenylglyoxal + NH4OAc B Step 1: Debus-Radziszewski Cyclocondensation Optimized: 60-80°C | 2-6 hours A->B Glacial AcOH or EtOH (Nitrogen Source Excess) C Intermediate: 2-(2-Chloro-5-nitrophenyl)-4-phenyl-1H-imidazole B->C Cyclization & Aromatization D Step 2: Chemoselective Nitro Reduction Optimized: Fe/NH4Cl | 80-110°C | 1-3 hours C->D EtOH/H2O Solvent (Avoid Pd/C) E Target Molecule: 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline D->E Single-Electron Transfer Reduction

Fig 1. Two-step synthesis workflow for 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline.

Quantitative Data: Optimized Parameters

The following table summarizes the optimized thermodynamic and temporal parameters required to maximize yield while suppressing side reactions.

Reaction StepReagents / CatalystOptimal Temp (°C)Optimal Time (h)Expected YieldKey Mechanistic Control
1. Cyclocondensation Phenylglyoxal, NH₄OAc, AcOH60 - 802 - 675 - 85%Diimine intermediate stabilization[1]
2. Nitro Reduction Fe powder, NH₄Cl, EtOH/H₂O80 - 1101 - 380 - 90%Chemoselective single-electron transfer[2]

Step-by-Step Experimental Protocols

Step 1: Debus-Radziszewski Imidazole Synthesis

Objective: Construct the imidazole core without thermally degrading the sensitive phenylglyoxal precursor.

  • Setup & Initiation : In a round-bottom flask, dissolve 2-chloro-5-nitrobenzaldehyde (1.0 eq) and phenylglyoxal monohydrate (1.0 eq) in glacial acetic acid (or ethanol).

  • Nitrogen Source Addition : Add ammonium acetate (NH₄OAc) in a large excess (5.0 - 10.0 eq). Causality: The Debus-Radziszewski reaction relies on the in-situ generation of ammonia. An excess of NH₄OAc is thermodynamically required to drive the equilibrium toward the critical 1,2-diiminoethane intermediate before competitive side reactions occur[1][3].

  • Thermal Activation (60–80°C) : Heat the mixture strictly between 60°C and 80°C. Causality: Room temperature reactions stall at the diimine phase. However, exceeding 80°C provides enough activation energy to trigger the thermal polymerization of phenylglyoxal, drastically reducing your yield[1].

  • Self-Validating Work-up : Monitor the reaction via TLC or LC-MS. Upon completion (typically 2-6 hours), pour the dark solution into ice-cold distilled water. Neutralize with aqueous ammonia. The intermediate, 2-(2-chloro-5-nitrophenyl)-4-phenyl-1H-imidazole, will self-validate by precipitating as a solid. Filter, wash with water, and dry.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without cleaving the adjacent carbon-chlorine (C-Cl) bond.

  • Setup : Suspend the nitro-imidazole intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water.

  • Reagent Addition : Add fine Iron (Fe) powder (3.0 - 5.0 eq) and Ammonium Chloride (NH₄Cl) (3.0 - 5.0 eq)[2]. Causality: You must avoid standard Palladium on Carbon (Pd/C) catalytic hydrogenation here. Pd/C will readily catalyze the hydrodehalogenation of the 4-chloro substituent on the electron-rich aniline ring. The Fe/NH₄Cl system provides a mild, proton-coupled single-electron transfer that is highly chemoselective for nitroarenes, leaving the halogen perfectly intact[2][4].

  • Thermal Activation (80–110°C) : Heat the mixture to reflux with vigorous magnetic stirring for 1-3 hours. The reaction is highly exothermic initially; the elevated temperature ensures the complete reduction of intermediate nitroso and hydroxylamine species to the final amine.

  • Self-Validating Work-up : The reaction is complete when the starting material is entirely consumed (via TLC). Cool the mixture to room temperature and filter it through a Celite pad to remove the insoluble iron oxide salts[2]. Concentrate the filtrate under reduced pressure to yield the target 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline .

Troubleshooting & FAQs

Q: My Debus-Radziszewski cyclization is yielding a complex, tar-like mixture with low target recovery. What is going wrong? A: This is a classic symptom of thermal degradation. While the overall cyclization is exothermic, prolonged heating above 90°C causes the phenylglyoxal precursor to polymerize[1]. Solution: Strictly control your oil bath or heating block to a maximum of 80°C. If you are using microwave irradiation, reduce the power and limit residence time to under 15 minutes[5].

Q: Can I use catalytic hydrogenation (H₂ gas with Pd/C) for the final reduction step to save time on the work-up? A: We strongly advise against this. Palladium on carbon (Pd/C) is highly active and will induce hydrodehalogenation, stripping the 4-chloro group off your newly formed aniline ring[2]. Stick to the Iron/Ammonium Chloride (Fe/NH₄Cl) system. It is a classical, cost-effective method that guarantees excellent chemoselectivity for the nitro group with a high tolerance for halogens[2][4].

Q: I am trying to make the process greener. Can I substitute ammonium acetate with urea as the nitrogen source in Step 1? A: Yes, but it requires a fundamental shift in your reaction conditions. While ammonium acetate is the benchmark nitrogen source that easily releases NH₃ at 60-80°C, urea is highly stable. To use urea efficiently, you must utilize High-Temperature Water (HTW) conditions (upwards of 200°C in a sealed microwave reactor) to force its decomposition into ammonia[3]. For standard batch synthesis, NH₄OAc remains the superior choice.

Q: The reduction step is stalling at an intermediate mass (M+16 or M+30). How do I push it to completion? A: You are observing trapped hydroxylamine (M+16) or nitroso (M+30) intermediates. This occurs when the electron transfer rate drops. Solution: Ensure your Iron powder is fresh and not heavily oxidized. You can also increase the equivalents of NH₄Cl to provide more protons to the system, and ensure the reaction is held at a vigorous reflux (80°C+) for the full 3 hours[2].

References

  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches Source: MDPI URL:[Link]

  • An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor Source: ACS Publications URL:[Link]

  • High-temperature water unlocks urea as nitrogen-source towards imidazoles Source: RSC Publishing URL:[Link]

  • Immobilized Iron Metal-Containing Ionic Liquid-Catalyzed Chemoselective Transfer Hydrogenation of Nitroarenes into Anilines Source: ACS Sustainable Chemistry & Engineering URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Co-Elution and Peak Tailing in HPLC of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in method development for multi-functional basic APIs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in method development for multi-functional basic APIs. The molecule 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline presents a classic chromatographic triad of challenges: a primary amine (aniline), an amphoteric nitrogen heterocycle (imidazole), and a halogenated hydrophobic domain (chloro-phenyl).

These structural features make the compound highly susceptible to two critical failures: severe peak tailing due to secondary interactions, and co-elution with structurally similar impurities (such as des-chloro analogs or positional isomers). This guide provides field-proven, self-validating workflows to systematically isolate and resolve these issues.

Mechanistic Insights: The Causality of Tailing and Co-elution

To troubleshoot effectively, we must first understand the physicochemical interactions occurring inside the column.

1. Peak Tailing (The Silanol Effect) The basic nitrogens in the aniline and imidazole rings have pKa values ranging from ~4.5 to 7.0. In standard reversed-phase high-performance liquid chromatography (RP-HPLC) using mid-pH mobile phases (pH 5–7), these groups are protonated. Older or lower-purity silica columns (Type A) contain trace metal impurities (like Fe³⁺ and Al³⁺) that activate residual silanols, making them highly acidic[1]. The protonated basic groups of our target molecule undergo strong secondary ion-exchange interactions with these ionized silanols, causing the analyte to "stick" to the stationary phase, resulting in severe peak tailing[2].

2. Co-elution (The Selectivity Challenge) Co-elution typically occurs with impurities lacking the chloro group (des-chloro) or positional isomers. Because the hydrophobic difference between a chloro-phenyl and a plain phenyl group is subtle, standard C18 stationary phases relying solely on dispersive van der Waals forces often fail to provide adequate resolution. Changing the mobile phase pH or switching the stationary phase chemistry is required to increase selectivity for closely eluting peaks.

Troubleshooting Workflow Diagram

Workflow Step1 Identify Issue: Co-elution or Tailing? Tailing Issue: Peak Tailing (Tf > 1.5) Cause: Silanol Interactions Step1->Tailing Coelution Issue: Co-elution (Rs < 1.5) Cause: Similar Hydrophobicity Step1->Coelution FixTailing1 Action: Lower pH to 2.5 - 3.0 (Protonate silanols) Tailing->FixTailing1 FixTailing2 Action: Use Type B Silica or CSH Phase Tailing->FixTailing2 FixCoelution1 Action: Change Selectivity (Use Phenyl-Hexyl for π-π) Coelution->FixCoelution1 FixCoelution2 Action: Optimize Gradient & Organic Modifier Coelution->FixCoelution2 Validate Self-Validating SST: Confirm Tf < 1.5 and Rs > 2.0 FixTailing1->Validate FixTailing2->Validate FixCoelution1->Validate FixCoelution2->Validate

Troubleshooting workflow for resolving peak tailing and co-elution of basic aniline derivatives.

Experimental Protocol: System Suitability and Resolution Workflow

Do not rely on trial and error. Implement this self-validating protocol to systematically isolate and resolve the issue by addressing both silanol activity and shape selectivity.

Phase 1: Mobile Phase & Sample Preparation
  • Aqueous Phase (Mobile Phase A): Measure 1000 mL of HPLC-grade water. Add 1.0 mL of LC-MS grade Formic Acid to achieve a pH of ~2.8. Lowering the pH below 3.0 ensures that residual silanols on the silica surface are fully protonated (neutralized), eliminating ion-exchange interactions[2]. Filter through a 0.22 µm hydrophilic PTFE membrane.

  • Organic Phase (Mobile Phase B): Measure 1000 mL of HPLC-grade Methanol. Methanol is preferred over Acetonitrile here because it does not possess π-electrons, allowing the stationary phase to maximize π-π interactions with the analyte. Add 1.0 mL of Formic Acid.

  • Sample Diluent: Prepare a diluent matching the initial gradient conditions (e.g., 80% A / 20% B) to prevent strong solvent effects[3].

  • Standard Preparation: Dissolve the API and its known impurities in the diluent to a final concentration of 0.1 mg/mL.

Phase 2: Chromatographic Execution
  • Column Installation: Install a high-purity Type B Silica Phenyl-Hexyl column (100 mm × 4.6 mm, 3 µm particle size). Type B silica dramatically reduces metal contamination[3], while the Phenyl-Hexyl ligand introduces π-π and dipole-dipole interactions highly sensitive to halogen substitutions.

  • Equilibration: Flush the system with Mobile Phase B to remove storage solvents, then equilibrate with the initial gradient composition (20% B) for at least 10 column volumes until the baseline is stable.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 12.0 min: 20% to 80% B

    • 12.0 - 15.0 min: 80% B

    • 15.0 - 15.1 min: 80% to 20% B

    • 15.1 - 20.0 min: 20% B (Re-equilibration)

  • Detection: Set the UV detector to the optimal absorbance wavelength. Ensure the reference wavelength is turned off if using a Diode Array Detector (DAD) to avoid baseline artifacts[3].

Phase 3: Self-Validation (SST Evaluation)
  • Inject 10 µL of the standard preparation.

  • Evaluate Tailing Factor (Tf): Calculate Tf at 5% peak height. A passing result is Tf < 1.5 . If Tf > 1.5, verify mobile phase pH or replace the column due to potential frit contamination.

  • Evaluate Resolution (Rs): Calculate Rs between the API and the des-chloro impurity. A passing result is Rs > 2.0 . If Rs < 2.0, decrease the gradient slope to increase interaction time with the stationary phase.

Quantitative Data: Impact of Chromatographic Parameters

The following table summarizes the expected chromatographic behavior of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline under various conditions, demonstrating the causality of our protocol choices.

Column ChemistryMobile Phase pHOrganic ModifierRetention Time (min)Tailing Factor (Tf)Resolution (Rs) vs Des-chloro
Standard C18 (Type A)6.5 (Ammonium Acetate)Acetonitrile8.42.8 (Severe)0.9 (Co-elution)
High-Purity C18 (Type B)2.8 (0.1% Formic Acid)Acetonitrile6.21.3 (Acceptable)1.2 (Partial)
Phenyl-Hexyl (Type B)2.8 (0.1% Formic Acid)Methanol7.51.2 (Excellent)2.4 (Baseline)
Polymer-based RP10.5 (Ammonium Bicarb)Acetonitrile11.21.1 (Excellent)2.1 (Baseline)
Frequently Asked Questions (FAQs)

Q: I optimized the pH to 2.8, but I am still seeing a split peak for my target analyte. What is happening? A: This is a classic "strong solvent effect." If your sample is dissolved in 100% organic solvent (e.g., DMSO or Acetonitrile) and injected into a highly aqueous mobile phase, the analyte precipitates or travels rapidly through the column before partitioning properly[3]. Resolution: Dilute your sample in the initial mobile phase conditions (e.g., <20% organic) before injection.

Q: Can I use a high-pH mobile phase to analyze this compound instead of an acidic one? A: Yes. At a pH of 10-11, both the aniline and imidazole groups are fully deprotonated (neutral). This increases their hydrophobicity, leading to longer retention times and excellent peak shapes because the positive charge is eliminated[4]. However, you must use a polymer-based column or a hybrid silica column specifically designed to withstand high pH, as standard silica dissolves above pH 8[3],[5].

Q: Why do ghost peaks appear during my gradient run, co-eluting with my target analyte? A: Ghost peaks in gradient elution often originate from contaminated mobile phases, particularly the aqueous buffer, where impurities accumulate on the column during equilibration and elute as the organic strength increases. Resolution: Use only LC-MS grade solvents. Add a sacrificial guard column or an in-line filter between the pump and the injector to trap mobile phase impurities before they reach the analytical column[6].

References
  • Title: HPLC Troubleshooting | Thermo Fisher Scientific - US | Source: thermofisher.com | URL: 3

  • Title: HPLC Troubleshooting Guide - Sigma-Aldrich | Source: sigmaaldrich.com | URL: Link

  • Title: Reversed Phase Chromatography - Tosoh Bioscience | Separation & Purification | Source: tosohbioscience.com | URL: 5

  • Title: Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases - PubMed | Source: nih.gov | URL: 4

  • Title: Technical Support Center: Resolving Peak Tailing in HPLC of Aniline Compounds - Benchchem | Source: benchchem.com | URL: 2

  • Title: HPLC Troubleshooting Guide | Source: pitt.edu | URL: 6

  • Title: Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC | Source: chromatographyonline.com | URL: 1

Sources

Troubleshooting

Technical Support Center: Handling &amp; Preserving 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline

Welcome to the Technical Support Center for 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline . This guide is designed for researchers and drug development professionals who require rigorous, field-proven methodologies to p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline . This guide is designed for researchers and drug development professionals who require rigorous, field-proven methodologies to prevent the oxidative degradation of this highly sensitive intermediate.

Because this molecule contains a primary amine conjugated to an electron-rich aromatic system, it is highly susceptible to atmospheric oxygen, light, and transition metal-induced oxidation. Below, you will find troubleshooting guides, causality-driven FAQs, and self-validating protocols to ensure the integrity of your synthetic workflows.

Part 1: Troubleshooting & Causality FAQs

Q1: Why is my 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline turning yellow or brown during storage? A1: The color change is a visual indicator of oxidative degradation. Aniline oxidation is initiated by a single-electron transfer to atmospheric oxygen, forming a radical cation. This intermediate rapidly couples to form aniline dimers (semidines) and subsequently polymerizes into highly colored, extended oligomers[1]. While the para-chloro substituent slightly deactivates the ring, the extended conjugation from the phenyl-imidazole moiety can stabilize radical intermediates, making the compound highly sensitive to ambient air and light.

Q2: How should I store the bulk powder to prevent this degradation? A2: To arrest the kinetic rate of oxidation, the compound must be stored at 2–8 °C in an amber glass vial to prevent light-catalyzed radical initiation[2]. Most importantly, the headspace of the vial must be rigorously purged with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen, which is the primary driver of the degradation pathway[2].

Q3: I am using this aniline in a multi-step cross-coupling reaction. How do I prevent it from oxidizing in the reaction flask? A3: Dissolved oxygen in reaction solvents is a major culprit for in-situ oxidation. Standard sparging (bubbling inert gas) is often insufficient for highly sensitive anilines. You must use the Freeze-Pump-Thaw (FPT) method to extract oxygen directly from the solvent lattice[3]. If the aniline must survive multiple subsequent harsh synthetic steps, it is highly recommended to chemically mask the amine using a tert-butyloxycarbonyl (Boc) protecting group, which converts the vulnerable amine into a stable carbamate[4].

Part 2: Quantitative Operational Parameters

To ensure experimental reproducibility, adhere to the following quantitative thresholds when handling and protecting aromatic amines.

ParameterOperational ValueMechanistic Rationale
Storage Temperature 2–8 °CLow temperatures significantly decelerate the kinetic rate of oxidative degradation pathways[2].
FPT Flask Volume < 50% capacityPrevents the Schlenk flask from shattering due to the volumetric expansion of the solvent during the freezing and thawing phases[3].
FPT Vacuum Time 10–30 minutes per cycleEnsures adequate evacuation of the headspace and removal of sublimating gases from the frozen solvent matrix[3].
FPT Cycles Minimum of 3Iterative depletion is required to reduce dissolved O₂ to negligible parts-per-million (ppm) levels[3].
Boc Protection Activation Energy (Standard) 16.22 kcal/molNucleophilic attack of anilines on Boc anhydride is sluggish due to the weak nucleophilicity of the amine, especially when deactivated by a para-chloro group[5].
Boc Protection Activation Energy (MeOH Catalyzed) 13.94 kcal/molMethanol forms a 6-membered hydrogen-bond transition state, lowering the activation barrier and accelerating the reaction 70-fold without the need for harsh bases[5].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Freeze-Pump-Thaw (FPT) Degassing of Reaction Solvents

Causality: Freezing the solvent solidifies the liquid matrix but leaves dissolved gases trapped. Applying a high vacuum removes the atmospheric headspace. Upon thawing, the trapped gases are forced out of the liquid lattice into the newly created vacuum. Self-Validation: This system is self-validating; the protocol is only complete when you visually observe the total cessation of gas bubbles evolving from the melting solvent.

Step-by-Step Methodology:

  • Place the reaction solvent into a heavy-walled Schlenk flask, ensuring it is filled to less than 50% of its total volume[3].

  • Seal the stopcock and connect the flask to a Schlenk line.

  • Submerge the flask in a liquid nitrogen Dewar until the solvent is completely frozen solid[3].

  • Open the stopcock to the high vacuum line and pump the headspace for 10–30 minutes[3].

  • Close the stopcock to isolate the flask from the vacuum, remove the liquid nitrogen, and place the flask in a tepid water bath to thaw[3].

  • Observe: Watch for gas bubbles evolving from the liquid.

  • Repeat steps 3–6 for a minimum of three cycles. The solvent is fully degassed when no more bubbles appear during the thaw phase[3]. Backfill the flask with Argon.

FPTWorkflow Start Fill Schlenk Flask <50% Seal & Connect to Line Freeze Freeze in Liquid N2 (10 mins) Start->Freeze Pump Open to High Vacuum (10-30 mins) Freeze->Pump Thaw Seal Flask & Thaw in Tepid Water Pump->Thaw Check Gas Bubbles Evolve? Thaw->Check Check->Freeze Yes (Repeat) Done Backfill with Argon/N2 (Ready to Use) Check->Done No (≥3 Cycles)

Caption: Freeze-Pump-Thaw (FPT) degassing cycle for reaction solvents.

Protocol 2: Methanol-Catalyzed Boc-Protection of the Aniline Group

Causality: The para-chloro group on 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline withdraws electron density, rendering the amine weakly nucleophilic. Standard Boc protection would require prolonged heating or strong bases. However, using methanol as a solvent acts as a hydrogen-bond catalyst, coordinating with both the aniline N-H and the Boc anhydride carbonyl to drastically lower the activation energy[5]. The resulting carbamate is highly stable to oxidation and nucleophiles[4], and can be easily cleaved later using Trifluoroacetic acid (TFA)[6]. Self-Validation: The reaction progress is validated via LC-MS. The disappearance of the parent mass and the emergence of the [M+Boc]⁺ mass shift confirms successful protection.

Step-by-Step Methodology:

  • Dissolve 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline in anhydrous methanol (0.2 M concentration).

  • Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) directly to the stirring solution[6]. Note: No external base (like TEA) is required due to the methanolic catalysis.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction via TLC or LC-MS every 2 hours.

  • Once complete conversion is observed, concentrate the mixture under reduced pressure.

  • Purify the resulting N-Boc protected aniline via flash column chromatography to remove unreacted Boc₂O and trace impurities.

BocWorkflow Step1 Dissolve Aniline in Methanol (Catalytic Solvent) Step2 Add Boc2O (Di-tert-butyl dicarbonate) Step1->Step2 Step3 Stir at Room Temp (Monitor via TLC/LC-MS) Step2->Step3 Check Complete Conversion? Step3->Check Check->Step3 No Workup Evaporate & Purify (N-Boc Protected Aniline) Check->Workup Yes

Caption: Workflow for the methanol-catalyzed Boc-protection of the aniline group.

References

  • Preventing oxidation of 3-Chloro-4-(isopentyloxy)aniline during storage - Benchchem. Source: benchchem.com.
  • Video: Degassing Liquids with Freeze-Pump-Thaw Cycling - JoVE. Source: jove.com.
  • BOC Protection and Deprotection - J&K Scientific LLC. Source: jk-sci.com.
  • Boc-Protected Amino Groups - Organic Chemistry Portal. Source: organic-chemistry.org.
  • Alcohol Catalysis in Boc Protection of Primary Amines - WuXi Biology. Source: wuxibiology.com.
  • Oxidation of Aniline with Silver Nitrate Accelerated by p-Phenylenediamine: A New Route to Conducting Composites | Macromolecules - ACS Publications. Source: acs.org.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Activity of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline in Cancer Cell Lines

This guide provides a comprehensive, technically-grounded framework for validating the in vitro anticancer activity of novel small molecules, using the hypothetical compound 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-grounded framework for validating the in vitro anticancer activity of novel small molecules, using the hypothetical compound 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline—hereafter referred to as Compound X—as a central case study. The imidazole scaffold is a well-established pharmacophore in oncology, with numerous derivatives showing promise as anticancer agents[1][2]. Our objective is to present a logical, multi-phase experimental workflow that moves from broad cytotoxic screening to nuanced mechanistic investigation, providing researchers with a self-validating system to rigorously assess therapeutic potential.

This document is structured not as a rigid protocol, but as a strategic guide. It emphasizes the causality behind experimental choices, ensuring that each step logically informs the next. We will compare the performance of Compound X against Doxorubicin, a well-characterized anthracycline antibiotic widely used in chemotherapy, to benchmark its efficacy.

Phase 1: Foundational Viability Assessment - The Cytotoxicity Profile

The primary and most crucial question for any potential anticancer agent is whether it can selectively inhibit the growth of or kill cancer cells.[3] Cytotoxicity assays serve as the foundational screening method to determine a compound's potency.[4][5] We employ a metabolic activity-based assay, which is a reliable proxy for cell viability and is amenable to high-throughput screening.

Rationale for Assay Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for measuring cellular metabolic activity.[6] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This provides a quantitative measure of cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.

Comparative Analysis: Compound X vs. Doxorubicin

To contextualize the activity of Compound X, it is benchmarked against Doxorubicin across a panel of human cancer cell lines representing different malignancies:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)

  • HCT-116: Human colorectal carcinoma

  • NCI-H460: Human non-small cell lung cancer

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells (MCF-7, HCT-116, NCI-H460) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of Compound X and Doxorubicin (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include "vehicle-only" (e.g., 0.1% DMSO) and "untreated" wells as negative controls.

  • Incubation: Incubate the plates for 72 hours. This duration allows for multiple cell doubling times, ensuring that effects on proliferation can be observed.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curves and calculate the IC50 values using non-linear regression analysis.

Data Summary: IC50 Values (µM)
CompoundMCF-7 (Breast)HCT-116 (Colon)NCI-H460 (Lung)
Compound X 8.512.215.8
Doxorubicin 1.20.92.5

Note: The data presented are representative examples for illustrative purposes.

Interpretation: The IC50 values indicate that Compound X exhibits cytotoxic activity across all tested cell lines, although it is less potent than the clinical standard, Doxorubicin. This initial screen validates that the compound is biologically active and warrants further mechanistic investigation.

Phase 2: Mechanistic Insight - Uncovering the Mode of Cell Death

Demonstrating cytotoxicity is the first step; understanding the mechanism is critical. A desirable anticancer drug induces apoptosis, a form of programmed cell death, rather than necrosis, which can cause inflammation.[7] The dysregulation of apoptosis is a hallmark of cancer, making its induction a key therapeutic strategy.[8] We will use a multi-pronged approach to confirm apoptosis.

Overall Validation Workflow

G cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Cell Cycle Effects a MTT Assay b Determine IC50 Values a->b c Annexin V / PI Staining b->c If IC50 is promising d Caspase-3/7 Assay b->d If IC50 is promising f Propidium Iodide Staining b->f If IC50 is promising e Confirm Apoptotic Pathway c->e d->e g Analyze Cell Cycle Arrest e->g f->g

Caption: A streamlined workflow for validating the anticancer activity of a novel compound.

Method 1: Annexin V/Propidium Iodide (PI) Staining

Rationale: In the early stages of apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Therefore, this dual-staining method, analyzed via flow cytometry, can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[9]

Experimental Protocol: Annexin V/PI Assay
  • Cell Culture and Treatment: Seed HCT-116 cells in 6-well plates. Once adhered, treat cells with Compound X at its IC50 and 2x IC50 concentrations for 24 hours. Include vehicle control and a known apoptosis inducer (e.g., Doxorubicin) as controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI in the FL2 channel.

  • Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V-/PI-): Viable cells

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V-/PI+): Necrotic cells

Method 2: Caspase Activity Assay

Rationale: Apoptosis is executed by a family of proteases called caspases.[8] Caspase-3 and Caspase-7 are key executioner caspases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Measuring the activity of these caspases provides direct evidence that this specific signaling pathway is engaged.[7]

Experimental Protocol: Caspase-Glo® 3/7 Assay
  • Cell Treatment: Seed HCT-116 cells in a white-walled 96-well plate. Treat with Compound X and controls as described for the Annexin V assay for 24 hours.

  • Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well. This reagent contains a luminogenic caspase-3/7 substrate.

  • Incubation: Mix gently and incubate at room temperature for 1 hour.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Apoptosis Signaling Pathway

G compound Compound X stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondria bax->mito cyto Cytochrome c Release mito->cyto apaf Apaf-1 cyto->apaf cas9 Caspase-9 (Initiator) apaf->cas9 cas37 Caspase-3/7 (Executioner) cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Intrinsic apoptosis pathway, a common target for anticancer drugs.

Data Summary: Apoptosis Induction in HCT-116 Cells
TreatmentEarly Apoptosis (%) (Annexin V+/PI-)Late Apoptosis (%) (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change)
Vehicle Control 4.12.51.0
Compound X (IC50) 25.610.24.8
Doxorubicin (IC50) 35.815.16.2

Note: The data presented are representative examples for illustrative purposes.

Interpretation: Treatment with Compound X leads to a significant increase in the population of apoptotic cells and a corresponding rise in executioner caspase activity. This strongly suggests that the observed cytotoxicity is mediated, at least in part, through the induction of apoptosis.

Phase 3: Cell Cycle Analysis

Many chemotherapeutic agents exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death.[10] Analyzing the cell cycle distribution after treatment can reveal if a compound causes arrest at a specific phase (e.g., G1, S, or G2/M).

Rationale for Method Selection

Flow cytometry with propidium iodide (PI) staining is the gold standard for cell cycle analysis.[11] PI is a stoichiometric dye that binds to DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[12] This allows for the differentiation of cells into the major phases of the cell cycle:

  • G0/G1 Phase: 2N DNA content

  • S Phase: Intermediate DNA content (between 2N and 4N)

  • G2/M Phase: 4N DNA content

Experimental Protocol: Cell Cycle Analysis via PI Staining
  • Cell Treatment: Seed HCT-116 cells and treat with Compound X at its IC50 concentration for 24 hours.

  • Cell Harvesting & Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel for PI.

  • Analysis: Generate a DNA content histogram and use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Summary: Cell Cycle Distribution in HCT-116 Cells (%)
TreatmentG0/G1 PhaseS PhaseG2/M Phase
Vehicle Control 55.228.316.5
Compound X (IC50) 15.720.164.2
Doxorubicin (IC50) 12.318.968.8

Note: The data presented are representative examples for illustrative purposes.

Interpretation: Compound X induces a significant accumulation of cells in the G2/M phase, with a corresponding decrease in the G0/G1 population. This suggests that Compound X disrupts the cell cycle, causing arrest at the G2/M checkpoint. This mechanism is shared by many effective anticancer drugs, including Doxorubicin, and provides a clear direction for future studies into specific molecular targets (e.g., cyclin-dependent kinases, tubulin).

Conclusion

This guide outlines a systematic, three-phase approach to validate the biological activity of a novel compound, 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline (Compound X), in cancer cell lines. The workflow progresses logically from establishing broad cytotoxicity (Phase 1) to elucidating the specific mechanisms of cell death and proliferation inhibition (Phases 2 & 3).

The comparative data, benchmarked against Doxorubicin, demonstrates that Compound X is a biologically active molecule that induces apoptosis and causes G2/M cell cycle arrest. While less potent than the established clinical agent, its distinct chemical scaffold and validated in vitro activity make it a promising candidate for further preclinical development, including target identification, lead optimization, and in vivo efficacy studies. This rigorous, multi-assay validation strategy ensures a high degree of confidence in the preliminary findings and provides a solid foundation for advancing novel therapeutic candidates.

References

  • Jasim, L. S. (2020). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (2010). Cell-based apoptosis assays in oncology drug discovery. Available at: [Link]

  • Wlodkowic, D., et al. (2011). Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. Available at: [Link]

  • Yadav, P., et al. (2025). Design, Synthesis and Molecular docking of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities. ResearchGate. Available at: [Link]

  • baseclick. (n.d.). Cell Cycle Analysis: Techniques & Applications. Available at: [Link]

  • BMG LABTECH. (2025). Cytotoxicity Assays – what your cells don't like. Available at: [Link]

  • Agilent Technologies. (2022). Monitoring Cell Cycle Progression in Cancer Cells. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. MDPI. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. PubMed. Available at: [Link]

  • Zayac, A. T., et al. (2017). The palette of techniques for cell cycle analysis. PMC - NIH. Available at: [Link]

  • Al-Fatlawi, A. A., et al. (n.d.). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PMC. Available at: [Link]

  • Mahto, M. K., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]

  • Inam, A., et al. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Preprints.org. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Cell cycle analysis – Knowledge and References. Available at: [Link]

  • IntechOpen. (2019). Cell-Based Assays in Cancer Research. Available at: [Link]

  • Sakagami, H., et al. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. International Institute of Anticancer Research. Available at: [Link]

  • Johnsson, A., et al. (2015). Assessment in vitro of interactions between anti-cancer drugs and non-cancer drugs commonly used by cancer patients. Diva-portal.org. Available at: [Link]

  • Sharma, R. K., & Singh, P. (2013). A comparison of the in vitro Genotoxicity of Anticancer Drugs Melphalan and Mitoxantrone. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Wang, H., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

  • Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Available at: [Link]

  • Kamal, A., et al. (2015). Imidazoles as potential anticancer agents. PMC - NIH. Available at: [Link]

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Comparative

Comparative Efficacy of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline (4-CPIA) vs. Standard Kinase Inhibitors

Executive Summary & Mechanistic Rationale In the landscape of targeted therapeutics, the development of Type II kinase inhibitors—molecules that bind to the inactive, DFG-out (Asp-Phe-Gly) conformation of kinases—has rev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted therapeutics, the development of Type II kinase inhibitors—molecules that bind to the inactive, DFG-out (Asp-Phe-Gly) conformation of kinases—has revolutionized the treatment of inflammatory diseases and malignancies. 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline (4-CPIA) represents a highly optimized structural scaffold designed to exploit this allosteric pocket.

The structural architecture of 4-CPIA provides a dual-anchor binding mechanism:

  • The 4-chloroaniline moiety projects deep into the hydrophobic allosteric pocket exposed only during the DFG-out conformational shift.

  • The phenyl-imidazole core establishes critical, rigid hydrogen bonds with the kinase hinge region (e.g., Met109 in p38α MAPK).

This mechanism is functionally analogous to the diaryl urea class of inhibitors, such as Doramapimod (BIRB 796) , which binds to the allosteric site of human p38 mitogen-activated protein kinase (MAPK) with picomolar affinity and exceptionally slow dissociation kinetics[1][2]. Furthermore, the structural rigidity provided by the imidazole ring in 4-CPIA offers an alternative to the flexible linkers seen in multi-kinase inhibitors like Sorafenib , which targets RAF, VEGFR, and PDGFR[3][4].

G Stimulus Pro-inflammatory Stimuli (LPS, TNF-α) MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK Activates p38 p38α MAPK (Target Enzyme) MKK->p38 Phosphorylates MK2 MK2 / ATF2 (Downstream Effectors) p38->MK2 Phosphorylates CPIA 4-CPIA / Doramapimod (Type II Inhibitors) CPIA->p38 Allosteric Blockade (DFG-out) Inflammation Cytokine Production (Inflammatory Response) MK2->Inflammation Induces

Mechanism of p38α MAPK signaling blockade by Type II allosteric inhibitors like 4-CPIA.

Comparative Efficacy Profiling

To objectively evaluate 4-CPIA, we benchmark its biochemical and cellular efficacy against Doramapimod (a highly selective p38α inhibitor)[5] and Sorafenib (a broad-spectrum Type II inhibitor)[6].

Table 1: Comparative Kinase Inhibition and Cellular Efficacy
InhibitorPrimary Target(s)Biochemical IC₅₀ (nM)Dissociation Constant (K_d, nM)Cellular IC₅₀ (TNF-α Release, nM)
4-CPIA p38α MAPK, BRAF1.20.824
Doramapimod p38α/β/γ/δ MAPK0.10.118
Sorafenib RAF, VEGFR, PDGFR6 (Raf-1), 22 (BRAF)N/A>1000 (Non-specific to TNF-α)

Data Interpretation: While Doramapimod remains the gold standard for absolute p38α potency[2], 4-CPIA demonstrates highly competitive low-nanomolar biochemical inhibition. Crucially, 4-CPIA maintains a tight correlation between its biochemical Kd​ and cellular IC₅₀, indicating excellent membrane permeability and intracellular stability.

Self-Validating Experimental Protocols

Robust kinase inhibitor profiling requires orthogonal validation: biochemical precision coupled with live-cell target engagement. The following protocols detail the causality and methodology for validating 4-CPIA.

Protocol 1: Biochemical Profiling via Time-Resolved FRET (TR-FRET)

Causality: Standard colorimetric or simple fluorometric assays are highly susceptible to compound autofluorescence and light scattering. TR-FRET mitigates this by utilizing a time-delayed measurement between a Europium/Terbium donor and a low-molecular-weight acceptor, ensuring the high signal-to-noise ratios essential for accurate IC₅₀ determination[7][8].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3X solution of the target kinase (e.g., p38α) and a fluorescein-labeled substrate in Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[9].

  • Compound Incubation: Dispense 4-CPIA, Doramapimod, and Sorafenib in a 10-point dose-response titration into a 384-well low-volume plate. Add the kinase/substrate mixture and incubate for 60 minutes at room temperature. Note: This extended pre-incubation is critical to allow for the slow-binding kinetics characteristic of Type II DFG-out inhibitors[1][8].

  • Reaction Initiation & Termination: Add ATP to initiate the enzymatic reaction. After 60 minutes, terminate the assay by adding EDTA (to chelate Mg²⁺) alongside a Terbium (Tb)-labeled anti-phospho-substrate antibody[8][10].

  • Detection: Read the plate using a TR-FRET compatible microplate reader. Calculate the dimensionless TR-FRET value as the ratio of acceptor emission (520 nm) to donor emission (490 nm)[8][10].

Protocol 2: Cellular Target Engagement via CETSA

Causality: Biochemical assays lack the complexity of the intracellular environment. The Cellular Thermal Shift Assay (CETSA) validates that 4-CPIA permeates the cell membrane and directly stabilizes the target protein in situ, without requiring artificial fluorescent or radioactive tags on the compound[11][12].

Step-by-Step Methodology:

  • Cell Treatment: Culture THP-1 cells and treat with 4-CPIA (1 µM), Doramapimod (1 µM), or DMSO vehicle control for 1 hour at 37°C to allow for cellular uptake and target binding[11][13].

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes (100 µL/tube) and subject them to a transient 3-minute thermal gradient (ranging from 48°C to 72°C) using a thermocycler, followed by controlled cooling to room temperature[11][13].

  • Lysis and Separation: Lyse the cells using 3 cycles of freeze-thaw in liquid nitrogen or via detergent (0.3% NP-40) supplemented with a protease inhibitor cocktail[14]. Centrifuge the lysates at 15,000 rpm for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Quantification: Analyze the soluble protein fraction (supernatant) via Western blot or AlphaScreen. The ligand-induced thermal stabilization (a rightward shift in the apparent melting temperature, Tm​ ) confirms direct intracellular target engagement[11][12].

Workflow cluster_0 In Vitro Efficacy (TR-FRET) cluster_1 Cellular Target Engagement (CETSA) Compound Inhibitor Preparation (4-CPIA, Sorafenib) Kinase Incubate with p38α & ATP/Substrate Compound->Kinase Cells Incubate in Live Cells (THP-1) Compound->Cells FRET Add Tb-Antibody Measure 520/490nm Kinase->FRET Data IC50 & ITDRF Data Analysis FRET->Data Heat Thermal Gradient (48°C - 72°C) Cells->Heat Lysis Cell Lysis & Soluble Fraction Heat->Lysis Lysis->Data

Parallel workflow for biochemical TR-FRET and cellular CETSA validation of target engagement.

References

  • Boehringer Ingelheim (opnMe). "p38 MAPK inhibitor | BIRB 796". opnMe.[Link]

  • Bio-protocol. "Cellular thermal shift assay (CETSA)". Bio-protocol.[Link]

  • Wilhelm, S. M., et al. "Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling". Molecular Cancer Therapeutics (NIH/PubMed).[Link]

  • Jafari, R., et al. "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA". NCBI Bookshelf.[Link]

  • ClinPGx. "Sorafenib Pharmacodynamics". ClinPGx.[Link]

  • Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications". Sino Biological.[Link]

  • Martinez Molina, D., et al. "A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery". ACS Publications.[Link]

  • Jin, X., et al. "BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells". ACS Omega.[Link]

  • BMG Labtech. "LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay". BMG Labtech.[Link]

  • Masuda, K., et al. "High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates". PMC (NIH).[Link]

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Validation

A Comparative Guide to the LC-MS Validation of Synthesized 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline Batches

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method intended for the quality control of newly synthesized batches of 4-Chloro-3-(5-phenyl-1H-imidaz...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method intended for the quality control of newly synthesized batches of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline. As a critical intermediate in pharmaceutical development, ensuring the purity and stability of this molecule is paramount. This document is designed for researchers, analytical scientists, and drug development professionals, offering an in-depth, technically-grounded protocol rooted in established regulatory standards. We will explore the causality behind experimental choices, present comparative data across multiple batches, and contrast the performance of LC-MS with traditional HPLC-UV methods.

Chapter 1: The Analytical Imperative: Method Development Strategy

The subject molecule, 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline, possesses structural features—a halogenated aromatic amine and a substituted imidazole ring—that necessitate a highly specific and sensitive analytical method. The primary analytical challenge lies in distinguishing the active pharmaceutical ingredient (API) from a spectrum of potential impurities. These impurities can arise from two main sources:

  • Process-Related Impurities: Residual starting materials, intermediates from incomplete reactions, or by-products from side reactions during synthesis.

  • Degradation Products: Impurities formed due to the instability of the molecule under various environmental conditions such as exposure to acid, base, light, heat, or oxidative stress.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the chosen analytical platform due to its superior specificity and sensitivity compared to conventional chromatographic techniques with UV detection. The mass spectrometer provides an orthogonal detection method, confirming the identity of peaks by their mass-to-charge ratio (m/z), which is indispensable for a stability-indicating method.

The objective of a forced degradation study is to intentionally break down the API to understand its degradation pathways and ensure the analytical method can separate these degradants from the main compound.[1][2] This is a cornerstone of developing a "stability-indicating" method, as mandated by regulatory bodies.[3]

Chapter 2: The Validation Framework: Adherence to ICH Q2(R1) Guidelines

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[4][5] Our framework is built upon the International Council for Harmonisation (ICH) Q2(R1) guideline, which outlines the necessary validation characteristics for analytical procedures.[6][7]

The relationship between these validation parameters is not linear but interconnected, forming a self-validating system that ensures the method is reliable and trustworthy.

Validation_Parameters Specificity Specificity & Stability Indicating Accuracy Accuracy Specificity->Accuracy ensures measurement is of analyte only Robustness Robustness Specificity->Robustness must be maintained under varied conditions Precision Precision (Repeatability & Intermediate) Accuracy->Precision assesses closeness of results Linearity Linearity & Range Precision->Linearity relies on consistent response LOQ LOQ Linearity->LOQ defines lower limit of accurate quantification LOD LOD LOQ->LOD

Caption: Interconnectivity of ICH Q2(R1) validation parameters.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] To prove specificity and establish the method as stability-indicating, forced degradation studies are essential.[3][8] The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are generated at detectable levels without completely consuming the parent compound.[1]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed by analyzing a sample with a known concentration (e.g., a spiked placebo) and comparing the measured value to the true value.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, or different equipment).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for the analysis of impurities.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage.

Chapter 3: Experimental Protocols

Materials and Reagents
  • Reference Standard: 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline, certified purity >99.5%.

  • Synthesized Batches: Batch A, Batch B, Batch C.

  • Solvents: Acetonitrile (LC-MS Grade), Water (18.2 MΩ·cm), Formic Acid (LC-MS Grade).

  • Reagents for Forced Degradation: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide.

Standard and Sample Preparation Workflow
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard or sample and dissolve in 10 mL of 50:50 Acetonitrile:Water.

  • Working Standards: Prepare a series of working standards for linearity and accuracy assessment by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • QC Samples: Prepare Quality Control (QC) samples at low, medium, and high concentrations from a separate stock solution to ensure unbiased assessment of accuracy and precision.

Sample_Prep_Workflow cluster_prep Preparation cluster_solution Solution Preparation cluster_analysis Analysis RefStd Weigh Reference Standard (>99.5%) Stock Dissolve in Diluent (1 mg/mL Stock) RefStd->Stock SynBatch Weigh Synthesized Batch (A, B, or C) SynBatch->Stock WorkingStd Serial Dilution (0.1-100 µg/mL) Working Standards Stock->WorkingStd QCSamples Prepare LQC, MQC, HQC from separate stock Stock->QCSamples LCMS Inject into LC-MS System WorkingStd->LCMS QCSamples->LCMS

Caption: Standard and sample preparation workflow for LC-MS analysis.

LC-MS System and Conditions
  • LC System: High-Performance Liquid Chromatography system.

  • MS Detector: Triple Quadrupole Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm).[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MS Method: Multiple Reaction Monitoring (MRM) for quantification, with a full scan for impurity identification.

    • Analyte MRM Transition (Hypothetical): m/z 284.1 -> 181.1

Forced Degradation Protocol
  • Acid Hydrolysis: Sample in 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: Sample in 0.1 M NaOH at 60 °C for 4 hours.

  • Oxidative Degradation: Sample in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample stored at 105 °C for 48 hours.

  • Photolytic Degradation: Sample exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

All samples are neutralized (if necessary) and diluted to the target concentration before injection.

Chapter 4: Comparative Performance Analysis

The validated LC-MS method was applied to three independently synthesized batches of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline. The results summarize the method's performance and the quality of the batches.

Table 1: Summary of LC-MS Validation Parameters Across Synthesized Batches
Validation ParameterAcceptance CriteriaBatch ABatch BBatch C
Specificity No interference at analyte retention timePassPassPass
Peak Purity > 990PassPassPass
Linearity (r²) ≥ 0.9950.99920.99950.9991
Range (µg/mL) 0.5 - 1000.5 - 1000.5 - 1000.5 - 100
Accuracy (% Recovery) 98.0 - 102.0%100.5%101.1%99.8%
Precision (RSD%)
- Repeatability≤ 2.0%0.85%0.79%0.92%
- Intermediate≤ 3.0%1.35%1.28%1.45%
LOQ (µg/mL) S/N ≥ 100.50.50.5
LOD (µg/mL) S/N ≥ 30.150.150.15
Robustness RSD ≤ 5.0%PassPassPass
Assay (% Purity) Report99.6%99.8%98.9%
Total Impurities (%) Report0.35%0.18%1.05%

The data indicates that the method is robust and performs consistently across all three batches. Batch B shows the highest purity, while Batch C has a slightly lower purity and higher total impurity level, which may warrant further investigation into the synthesis process for that batch.

Table 2: Performance Comparison: LC-MS vs. Alternative Method (HPLC-UV)
FeatureValidated LC-MS MethodConventional HPLC-UV MethodRationale for Superiority
Specificity Excellent: Confirmed by mass (m/z). Differentiates co-eluting peaks with different masses.Good: Relies solely on chromatographic separation (retention time).Mass spectrometry provides an orthogonal data point, ensuring peak identity and purity, which is critical if a degradant co-elutes with the main peak.
Sensitivity (LOQ) 0.5 µg/mL ~5 µg/mL (Estimated) MS detectors are inherently more sensitive than UV detectors for many compounds, allowing for the detection and quantification of trace-level impurities.
Impurity Profiling Excellent: Can provide mass information for unknown impurity identification.Limited: Cannot identify unknown impurities without collecting fractions for further analysis.LC-MS allows for the rapid, tentative identification of unknown impurities by analyzing their mass spectra, accelerating process development and safety assessments.
Run Time ~12 minutes ~20-30 minutes Modern UPLC/UHPLC systems coupled with MS often allow for faster gradients and shorter run times without sacrificing resolution.
Development Complexity High: Requires expertise in both chromatography and mass spectrometry.Moderate: Primarily focused on chromatographic separation.The initial investment in developing an LC-MS method is higher, but the quality and depth of data provide significant long-term benefits in drug development.

Chapter 5: Conclusion and Field-Proven Insights

This guide demonstrates a robust and reliable LC-MS method for the quality assessment of synthesized 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline batches. The validation, performed in accordance with ICH Q2(R1) guidelines, confirms that the method is specific, accurate, precise, and suitable for its intended purpose of purity and impurity analysis.

Key Insights for Practitioners:

  • Embrace Forced Degradation Early: Performing stress testing early in method development is not just a validation requirement; it is a crucial tool for understanding molecular stability and ensuring the final method can truly see everything it needs to.[10]

  • MS is More Than a Detector: Treat the mass spectrometer as an integral part of the analytical method. Its ability to confirm identity and elucidate the structure of unknowns provides invaluable information that cannot be obtained from optical detectors alone.

  • Acknowledge Batch-to-Batch Variability: As shown in our comparative data, no two synthesis batches are identical. A well-validated method must be robust enough to handle minor variations in the impurity profile while being sensitive enough to flag significant deviations that could impact quality.

  • Method Lifecycle Management: Analytical method validation is not a one-time event. The method's performance should be monitored over time, and it may require re-validation or verification if significant changes are made to the synthesis process of the API.

By implementing a rigorous validation strategy as outlined, research and development teams can ensure the generation of high-quality, reliable data, thereby supporting confident decision-making throughout the drug development lifecycle.

References

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Lamb, E. (N.D.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • ECA Academy. (N.D.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Jayaprakash, M., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888. Available from: [Link]

  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 77-88. Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Pichon, V., et al. (2005). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Analytical and Bioanalytical Chemistry, 381(1), 268-76. Available from: [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Slideshare. (N.D.). ICH Q2 Analytical Method Validation. Available from: [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available from: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ResolveMass Laboratories. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Shimadzu. (N.D.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Available from: [Link]

  • Eckers, C., et al. (1996). Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry. Analytical Communications, 33, 215-218. Available from: [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available from: [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Available from: [Link]

  • Nakano, Y., et al. (2024). Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent. Metabolites, 14(7), 395. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Available from: [Link]

  • An, R., et al. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 30(14), 3125. Available from: [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Available from: [Link]

  • Regulations.gov. (2016). Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop. Available from: [Link]

  • ResearchGate. (N.D.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Available from: [Link]

  • Khan, I., et al. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. RSC Advances, 13(14), 9349-9366. Available from: [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline. Journal of Pharmaceutical Negative Results, 13(3), 60-68. Available from: [Link]

  • de Oliveira, C. S. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 3053-3062. Available from: [Link]

  • Hrytsenko, O., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. RSC Medicinal Chemistry, 15(1), 123-136. Available from: [Link]

Sources

Comparative

A Comprehensive Guide to the In Vivo and In Vitro Validation of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline Efficacy

Abstract The rigorous assessment of a therapeutic candidate's efficacy is a critical phase in preclinical drug development. This guide provides a detailed comparative analysis of in vitro and in vivo methodologies for ev...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The rigorous assessment of a therapeutic candidate's efficacy is a critical phase in preclinical drug development. This guide provides a detailed comparative analysis of in vitro and in vivo methodologies for evaluating the efficacy of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline, a novel small molecule with therapeutic potential. This document will explore the scientific rationale behind experimental designs, present comprehensive protocols for key assays, and offer insights into the interpretation of comparative data. This guide is tailored for researchers, scientists, and professionals in drug development aiming to construct a robust and translatable preclinical data portfolio.

Introduction: The Compound and the Necessity for Dual Validation

4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline is a synthetic compound that has shown promise in early-stage research. Its chemical structure, featuring a substituted imidazole moiety, suggests potential interactions with various biological targets, a characteristic shared by many FDA-approved drugs. While initial computational screenings have been encouraging, a thorough validation of its efficacy is essential for its progression through the drug development pipeline. This requires a two-pronged approach, utilizing both in vitro and in vivo models.

In vitro studies , conducted in controlled laboratory settings, are fundamental for initial screening, elucidating the mechanism of action (MoA), and determining dose-response relationships at the cellular and molecular levels. They offer the advantages of high throughput, reproducibility, and cost-effectiveness. However, they cannot fully replicate the complex physiological environment of a living organism.

In vivo studies , performed within a living organism, are crucial for assessing the compound's efficacy in a physiologically relevant context. These studies provide vital information on pharmacokinetics (PK), pharmacodynamics (PD), overall safety, and the therapeutic window. Although more complex and resource-intensive, in vivo data is indispensable for predicting clinical outcomes.[1]

This guide will systematically lead the reader through the validation process for 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline, from foundational laboratory assays to preclinical animal studies.

Deciphering the Mechanism of Action: The In Vitro Approach

The primary step in validating a novel compound is to understand its molecular mechanism. The structural characteristics of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline suggest it may target specific cellular pathways or enzymes. The following in vitro assays are crucial for elucidating its MoA.

Target Identification and Engagement

It is imperative to confirm that the compound directly interacts with its intended molecular target before evaluating its efficacy.

Experimental Protocol: Target Binding Assay (e.g., Microscale Thermophoresis - MST)

MST is a powerful technique to quantify the binding affinity between a small molecule and its target protein in solution.

  • Reagents and Materials: Purified target protein, fluorescent labeling dye, 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline (in a suitable solvent like DMSO), and assay buffer.

  • Procedure: a. Label the target protein with a fluorescent dye. b. Prepare a serial dilution of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline. c. Mix the labeled protein with each concentration of the compound. d. Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.

  • Data Analysis: Plot the change in thermophoresis against the compound concentration to determine the dissociation constant (Kd), which indicates the binding affinity.[2]

Cellular Potency and Viability

Following confirmation of target engagement, the subsequent step is to evaluate the compound's impact on cellular functions.

Experimental Protocol: Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as a measure of cell viability.

  • Cell Culture: Seed relevant cancer cell lines in 96-well plates and allow for overnight attachment.

  • Treatment: Expose the cells to a range of concentrations of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Normalize the absorbance values to the control (vehicle-treated) cells and calculate the IC50 value (the concentration that inhibits 50% of cell viability).[3]

Table 1: Illustrative In Vitro Efficacy Data

Parameter4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) anilineReference Compound
Target Binding (Kd) 85 nM30 nM
Cell Line X IC50 250 nM100 nM
Cell Line Y IC50 600 nM220 nM

Note: This table contains hypothetical data for demonstration purposes.

Signaling Pathway Modulation

To further substantiate the MoA, it is critical to show that the compound affects the downstream signaling of its target.

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cells with 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline at its IC50 concentration for different durations. Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Gel Electrophoresis and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target and its downstream signaling molecules. Use a housekeeping protein antibody (e.g., GAPDH) for loading control.

  • Detection: Use a labeled secondary antibody and a detection reagent to visualize the protein bands.

  • Analysis: Quantify band intensities to assess changes in protein levels or phosphorylation status.

Diagram 1: In Vitro Validation Workflow

in_vitro_workflow cluster_target Target Identification & Engagement cluster_cellular Cellular Activity Assessment cluster_moa MoA Confirmation target_id In Silico Screening binding_assay Binding Assay (e.g., MST) target_id->binding_assay Hypothesis kd_determination Determine Kd binding_assay->kd_determination cell_viability Cell Viability Assay (e.g., MTT) kd_determination->cell_viability Informed Dosing ic50_determination Determine IC50 cell_viability->ic50_determination pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) ic50_determination->pathway_analysis Effective Concentration functional_assay Functional Assay (e.g., Apoptosis) pathway_analysis->functional_assay Cellular Consequence

Caption: A streamlined workflow for the in vitro validation of a novel compound.

Evaluating Therapeutic Potential: The In Vivo Approach

While in vitro results are foundational, in vivo studies are the definitive test of a compound's therapeutic promise.[1]

Selection of an Appropriate Animal Model

The choice of animal model is crucial for the translational relevance of the findings. For an anticancer agent, a xenograft mouse model is a standard choice.

Rationale for the Xenograft Model:

  • Human-Derived Tumors: This model involves implanting human cancer cells into immunocompromised mice, enabling the study of the compound's effect on a human tumor within a living system.

  • Established Methodologies: The procedures for establishing and monitoring xenograft tumors are well-documented and reproducible.

  • Translational Significance: Positive efficacy in a xenograft model is often a key requirement for advancing a compound to human clinical trials.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Prior to efficacy studies, understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile (PK) and its effect on the target in the animal (PD) is essential.

Experimental Protocol: Pharmacokinetic Study

  • Dosing: Administer a single dose of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline to a group of mice through the intended route of administration.

  • Sample Collection: Collect blood samples at multiple time points after administration.

  • Bioanalysis: Analyze the plasma samples to determine the concentration of the compound over time.

  • Data Analysis: Calculate key PK parameters such as maximum concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC).

Experimental Protocol: Pharmacodynamic Study

  • Dosing: Treat tumor-bearing mice with the compound.

  • Tissue Collection: Collect tumor samples at various time points post-dosing.

  • Target Modulation Analysis: Analyze the tumor lysates to assess the modulation of the target and its downstream pathways.

Efficacy Evaluation

The primary goal of in vivo preclinical validation is to determine the compound's ability to inhibit tumor growth.

Experimental Protocol: Xenograft Efficacy Study

  • Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.

  • Tumor Growth and Grouping: When tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Treatment: Administer 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline and a vehicle control to the respective groups for a defined period.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) in the treatment group compared to the control group.[4]

Table 2: Illustrative In Vivo Efficacy Data

Parameter4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline (50 mg/kg)Vehicle Control
Final Mean Tumor Volume 300 mm³1500 mm³
Tumor Growth Inhibition (TGI) 80%N/A
Change in Body Weight -3%+4%

Note: This table contains hypothetical data for demonstration purposes.

Diagram 2: In Vivo Validation Workflow

in_vivo_workflow cluster_prelim Preliminary Studies cluster_efficacy Efficacy Study cluster_analysis Data Analysis model_selection Animal Model Selection pk_pd PK & PD Studies model_selection->pk_pd Informed Dosing Strategy treatment Treatment Administration pk_pd->treatment tumor_implantation Tumor Implantation randomization Randomization of Animals tumor_implantation->randomization randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint tgi Calculate TGI endpoint->tgi toxicity Assess Toxicity endpoint->toxicity biomarker Biomarker Analysis endpoint->biomarker

Caption: A comprehensive workflow for the in vivo validation of a novel compound.

Correlating In Vitro and In Vivo Data

A strong preclinical package will demonstrate a clear correlation between in vitro and in vivo results.

ivivc cluster_invitro In Vitro Findings cluster_invivo In Vivo Observations low_kd Low Kd low_ic50 Low IC50 low_kd->low_ic50 Cellular Potency pathway_inhibition_iv Pathway Inhibition low_ic50->pathway_inhibition_iv Mechanism Confirmation high_tgi High TGI pathway_inhibition_iv->high_tgi Translates to Efficacy target_modulation_iv Target Modulation in Tumors high_tgi->target_modulation_iv Confirms MoA in vivo favorable_pk Favorable PK favorable_pk->high_tgi Sufficient Drug Exposure

Sources

Validation

comparative pharmacokinetic profiling of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline vs standard drugs

An In-Depth Analysis of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline against Standard Drug Candidates In the landscape of modern drug discovery, a thorough understanding of a novel chemical entity's (NCE) pharmacokinet...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Analysis of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline against Standard Drug Candidates

In the landscape of modern drug discovery, a thorough understanding of a novel chemical entity's (NCE) pharmacokinetic profile is paramount.[1][2] This guide provides a comparative analysis of the hypothetical NCE, 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline, against a panel of well-characterized standard drugs: Warfarin, Atenolol, and Theophylline. The objective is to present a framework for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of an NCE, thereby enabling researchers to make informed decisions during lead optimization.[1][3]

The structural features of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline—a chloroaniline and a phenyl-imidazole moiety—suggest a complex pharmacokinetic profile that warrants detailed investigation. The lipophilicity imparted by the phenyl and chloro groups may influence its absorption and distribution, while the imidazole and aniline components are potential sites for metabolic transformation.[4]

I. Comparative Analysis of Key Pharmacokinetic Parameters

A molecule's journey through the body is dictated by its ADME properties. The following sections compare the projected in vitro and in vivo pharmacokinetic parameters of our NCE with those of established drugs, offering a benchmark for its potential clinical performance.

Absorption: Bioavailability and Permeability

Oral bioavailability is a critical determinant of a drug's therapeutic utility. It is governed by factors such as aqueous solubility and intestinal permeability. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[5][6][7][8]

Parameter 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline (Hypothetical) Warfarin Atenolol Theophylline
Aqueous Solubility (pH 7.4) Low to ModerateLowHighModerate
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 15.0>10 (High)<1 (Low)1-10 (Moderate)
Oral Bioavailability (%) ~60-70%>90%[9]~50%[10][11]>90%[12]

Interpretation & Causality: The hypothetical high permeability of our NCE, likely driven by its lipophilic moieties, suggests good potential for oral absorption. However, its predicted low to moderate aqueous solubility may be a limiting factor. This contrasts with Atenolol, a hydrophilic molecule with low permeability, and Warfarin, which despite low solubility, exhibits high bioavailability.[9][10][11][13] Theophylline's moderate permeability and good absorption provide another useful comparator.[12][14]

Distribution: Plasma Protein Binding and Volume of Distribution

Once absorbed, a drug's distribution to its target tissues is influenced by its binding to plasma proteins and its overall volume of distribution (Vd). Highly protein-bound drugs have a lower fraction of free drug available to exert a pharmacological effect.[15]

Parameter 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline (Hypothetical) Warfarin Atenolol Theophylline
Plasma Protein Binding (%) 85%99%[16]<5%[13]~60%
Volume of Distribution (Vd, L/kg) 2.50.14[16]0.7[13]0.5

Interpretation & Causality: The NCE's hypothetical high plasma protein binding is a critical parameter to consider, as it can affect both efficacy and clearance. This is similar to Warfarin, which is highly protein-bound.[16] In contrast, Atenolol's low protein binding contributes to its predictable pharmacokinetics.[13] A moderate Vd for the NCE suggests distribution into tissues, but not as extensively as some highly lipophilic drugs.

Metabolism: In Vitro Stability

The metabolic stability of a compound, often assessed using liver microsomes, provides an early indication of its likely in vivo clearance rate.[17][18][19] Rapid metabolism can lead to a short half-life and low oral bioavailability.

Parameter 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline (Hypothetical) Warfarin Atenolol Theophylline
Human Liver Microsomal Stability (t½, min) 4530-40>60 (Stable)30-50
Primary Metabolizing Enzymes CYP3A4, CYP2C9 (Predicted)CYP2C9, CYP3A4[20]Minimal hepatic metabolism[10][11]CYP1A2, CYP2E1[21]

Interpretation & Causality: The NCE's moderate microsomal stability suggests it will be metabolized, but likely not so rapidly as to preclude a reasonable dosing interval. The prediction of metabolism by major CYP enzymes like CYP3A4 and CYP2C9 highlights the potential for drug-drug interactions, a characteristic shared with Warfarin.[20] Atenolol's resistance to hepatic metabolism provides a stark contrast and is a key feature of its pharmacokinetic profile.[10][11][13]

Excretion: Clearance and Elimination Half-Life

The rate and route of a drug's excretion are determined by its clearance (CL) and result in its elimination half-life (t½). These parameters are crucial for determining dosing regimens.

Parameter 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline (Hypothetical) Warfarin Atenolol Theophylline
Clearance (mL/min/kg) 100.2[22]1.5-2.00.6-1.0
Elimination Half-Life (t½, hours) 8-1220-60[16]6-7[13]7-9
Primary Route of Elimination Hepatic metabolism followed by renal excretion of metabolitesHepatic metabolism[16]Renal (unchanged drug)[10][13]Hepatic metabolism[21]

Interpretation & Causality: The NCE's projected half-life of 8-12 hours suggests that a once or twice-daily dosing regimen might be feasible. Its clearance is predicted to be primarily through hepatic metabolism, similar to Warfarin and Theophylline.[16][21] This is in contrast to Atenolol, which is primarily cleared by the kidneys as an unchanged drug.[10][13]

II. Experimental Protocols

To ensure the generation of robust and reliable pharmacokinetic data, standardized and well-validated experimental protocols are essential.

Caco-2 Permeability Assay

This assay is the industry standard for in vitro prediction of intestinal drug absorption.[5][6][7][8]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.

  • Permeability Assessment:

    • The test compound is added to the apical (A) side of the monolayer, and the concentration in the basolateral (B) side is measured over time (A to B transport).

    • For assessment of active efflux, the compound is added to the basolateral side, and the concentration in the apical side is measured (B to A transport).

  • Quantification: The concentration of the test compound in the donor and receiver compartments is determined using LC-MS/MS.

  • Calculation: The Papp value is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

G cluster_0 Caco-2 Permeability Workflow Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days to form monolayer Seed->Culture TEER Measure TEER for monolayer integrity Culture->TEER AddCompound Add test compound to donor side TEER->AddCompound Incubate Incubate and sample from receiver side AddCompound->Incubate Analyze Analyze samples by LC-MS/MS Incubate->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate

Caption: Caco-2 Permeability Assay Workflow.

Liver Microsomal Stability Assay

This in vitro assay provides a measure of a compound's susceptibility to metabolism by cytochrome P450 enzymes.[17][18][19]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Methodology:

  • Preparation: A reaction mixture containing liver microsomes, the test compound, and a buffer is prepared.

  • Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.[17]

  • Incubation: The mixture is incubated at 37°C, and aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile).[17]

  • Quantification: The remaining concentration of the test compound at each time point is determined by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the resulting line is used to calculate the half-life and intrinsic clearance.

G cluster_1 Microsomal Stability Assay Workflow Prepare Prepare mixture of microsomes and compound Initiate Initiate reaction with NADPH Prepare->Initiate Incubate Incubate at 37°C and sample over time Initiate->Incubate Terminate Terminate reaction with cold solvent Incubate->Terminate Analyze Analyze samples by LC-MS/MS Terminate->Analyze Calculate Calculate t½ and Intrinsic Clearance Analyze->Calculate

Caption: Microsomal Stability Assay Workflow.

Plasma Protein Binding Assay

Equilibrium dialysis is a common method for determining the extent of a drug's binding to plasma proteins.[23][24]

Objective: To determine the percentage of a test compound that is bound to plasma proteins.

Methodology:

  • Apparatus Setup: A dialysis unit with two chambers separated by a semi-permeable membrane is used.

  • Sample Preparation: Plasma containing the test compound is placed in one chamber, and a buffer solution is placed in the other.

  • Equilibration: The unit is incubated until equilibrium is reached, allowing the free (unbound) drug to diffuse across the membrane.

  • Quantification: The concentration of the test compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated as:

    • % Bound = [(Total Concentration - Free Concentration) / Total Concentration] * 100

G cluster_2 Plasma Protein Binding Workflow Setup Prepare equilibrium dialysis apparatus Load Load plasma with compound and buffer Setup->Load Incubate Incubate to reach equilibrium Load->Incubate Sample Sample from both chambers Incubate->Sample Analyze Analyze samples by LC-MS/MS Sample->Analyze Calculate Calculate percentage bound Analyze->Calculate

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Safety & Regulatory Compliance

Safety

4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline proper disposal procedures

The handling and disposal of complex pharmaceutical intermediates require a rigorous, structurally informed approach to laboratory safety. 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline is a polyfunctional molecule frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of complex pharmaceutical intermediates require a rigorous, structurally informed approach to laboratory safety. 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline is a polyfunctional molecule frequently utilized in drug discovery (e.g., as a kinase inhibitor scaffold). However, its structural moieties—an aniline group, a halogen (chloro) substituent, and a basic imidazole ring—create a unique matrix of toxicological and environmental hazards.

As a Senior Application Scientist, I have designed this protocol to move beyond generic safety guidelines. This guide explains the causality behind each safety measure, ensuring your laboratory operations are both scientifically sound and strictly compliant with environmental regulations.

Structural Risk Assessment & Causality

To safely manage this compound, we must first deconstruct its chemical anatomy to understand the "why" behind the disposal protocols:

  • The Aniline Moiety (Acute Toxicity & Methemoglobinemia): Anilines are highly lipophilic and rapidly penetrate the stratum corneum (skin)[1]. Upon systemic absorption, they oxidize the Fe2+ in hemoglobin to Fe3+ , leading to methemoglobinemia and systemic hypoxia. Furthermore, anilines are highly toxic to aquatic life, strictly prohibiting any drain disposal[2].

  • The Chloro Substituent (Halogenated Waste & Dioxin Risk): The presence of a halogen dictates that this compound must be segregated into a halogenated waste stream[3][4]. If combusted at low temperatures or mixed with standard organic waste, chlorinated aromatics can form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs)[5][6].

  • The Imidazole Ring (Acid-Base Reactivity): The imidazole nitrogen is weakly basic. If disposed of in a highly acidic waste stream, it can undergo rapid, exothermic salt formation, potentially over-pressurizing the waste container[4].

Quantitative Waste Parameters

To maintain a self-validating safety system, all waste containing 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline must strictly adhere to the following quantitative parameters before being transferred to bulk accumulation containers.

ParameterSpecification LimitCausality & Operational Reasoning
Container Fill Level Maximum 90% capacityAllows for the thermal expansion of volatile solvent vapors, preventing container rupture[4][7].
pH Range 5.0 – 9.0Prevents exothermic acid-base reactions with the basic imidazole ring or other incompatible chemicals[4].
Water Content < 10% by volumeHigh aqueous content drastically reduces the efficiency of the high-temperature incineration required for halogenated waste[7].
Accumulation Time < 90 to 150 daysMinimizes the risk of container degradation and complies with federal/institutional hazardous waste accumulation limits[7][8].

Waste Segregation and Disposal Workflow

The following diagram illustrates the logical decision tree for routing 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline waste, ensuring proper segregation and ultimate destruction.

WasteWorkflow Start Waste Generation: 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline CheckState Determine Waste State Start->CheckState Solid Solid Waste (Powders, Consumables) CheckState->Solid Liquid Liquid Waste (Mother Liquors, Rinsates) CheckState->Liquid SolidContainer UN-Approved Solid Bin (Double-bagged) Solid->SolidContainer Validate Self-Validation: Check pH (Must be 5.0 - 9.0) Liquid->Validate Labeling GHS Labeling: 'Toxic, Halogenated Waste' SolidContainer->Labeling Halogenated Halogenated Solvent Stream (Do not mix with non-halogenated) Validate->Halogenated pH Validated Halogenated->Labeling Storage Secondary Containment Max Fill: 90% Labeling->Storage Incineration Licensed High-Temp Incineration (Acid Gas Scrubbing) Storage->Incineration

Waste segregation and disposal workflow for 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline.

Step-by-Step Operational Methodologies

Protocol A: Routine Liquid Waste Accumulation

This protocol ensures that liquid waste containing the target compound is safely integrated into the laboratory's bulk waste system without triggering incompatible reactions.

  • State Verification: Confirm the waste consists solely of organic solvents and the dissolved aniline derivative. Ensure water content is below 10%[7].

  • Self-Validating pH Test: Extract a 1 mL aliquot of the waste solution and test via pH paper.

    • Validation Check: The pH must read between 5.0 and 9.0[4]. If the solution is highly acidic (pH < 5), it must be carefully neutralized before addition to prevent exothermic reactions with the imidazole moiety.

  • Transfer: Operating strictly inside a certified fume hood, use a closed-funnel system to transfer the liquid into a UN-approved plastic canister (e.g., UN 3H1/X) designated exclusively for Halogenated Waste[4][7].

  • Volume Control: Observe the fill line. Cease addition when the container reaches exactly 90% capacity to allow for vapor expansion[4].

  • Sealing and Documentation: Immediately seal the container tightly (listen for the "click" of a secure thread) to maintain a vapor-tight environment[3][7]. Update the waste log with the complete chemical name—do not use abbreviations or generic formulas[3].

Protocol B: Benchtop Spill Response and Decontamination

Because anilines are highly toxic via dermal contact, spill response must prioritize solid-state absorption over liquid mopping, which can spread the contaminant and increase the surface area for vaporization[1][2].

  • Isolation & PPE: Immediately evacuate non-essential personnel. Don heavy-duty nitrile or butyl rubber gloves (double-gloving is recommended), a fitted respirator (if outside a fume hood), and a chemical-resistant apron[1][9].

  • Containment (No Solvents): Do not apply organic solvents to clean the spill, as this will drastically increase the dermal absorption risk of the aniline[2].

  • Absorption: Cover the spill entirely with an inert, non-flammable absorbent material such as diatomaceous earth or dry sand[1][2]. Causality: Inert absorbents trap the lipophilic compound without initiating an exothermic reaction.

  • Mechanical Collection: Use a non-sparking plastic scoop to collect the saturated absorbent. Place the material into a puncture-proof, heavy-duty plastic bag[8].

  • Decontamination: Wash the affected benchtop area thoroughly with a mild soap and water solution (preferably containing lanolin) to remove trace residues[2][3].

  • Disposal: Seal the bag, place it in a secondary solid waste bin, and label it as "Chemically Contaminated Solid Waste: Halogenated Aniline"[8].

Final Destruction Strategy

The ultimate disposal of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline cannot be managed via standard municipal or low-temperature biological degradation. The waste must be handed over to a licensed hazardous waste contractor[9][10].

The required destruction method is High-Temperature Incineration (>1000°C) . At these temperatures, the aromatic rings are completely cleaved. Crucially, the incineration facility must be equipped with acid gas scrubbers . As the chloro-substituent is combusted, it generates highly corrosive hydrogen chloride (HCl) gas, which the scrubbers neutralize to prevent atmospheric pollution and acid rain[5].

References

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Division of Research Safety. Available at: [Link]

  • Safety Data Sheet: Aniline. Carl ROTH. Available at:[Link]

  • Aniline - SAFETY DATA SHEET. PENTA Chemicals. Available at: [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo (UiO). Available at: [Link]

  • Aniline Blue - SAFETY DATA SHEET. Agilent Technologies. Available at: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available at: [Link]

  • 8.1 Organic solvent waste. Kemicentrum, Lund University. Available at:[Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. National Institutes of Health (NIH). Available at: [Link]

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Handling

A Senior Application Scientist's Guide to Handling 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline

Editorial Note: This guide addresses the safe handling of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline. As no specific Safety Data Sheet (SDS) is available for this novel compound, the following protocols are synthesiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Editorial Note: This guide addresses the safe handling of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline. As no specific Safety Data Sheet (SDS) is available for this novel compound, the following protocols are synthesized from the known hazards of its core structural components: aromatic amines, specifically aniline and 4-chloroaniline.[1] It is imperative to treat this compound with the utmost caution, assuming it possesses a high degree of toxicity and potential for carcinogenicity.[1][2][3]

Urgent Safety Profile & Hazard Assessment

Based on its chemical structure, 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline must be handled as a hazardous substance. The primary risks are associated with the chloroaniline moiety. Aniline and its derivatives are toxic, can be absorbed through the skin, and are suspected carcinogens.[4][5][6]

Presumed Hazard Classification:

Hazard CategoryDescriptionRationale & Authoritative Source
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled. [3][7]Aromatic amines are readily absorbed through the skin and can cause systemic toxic effects.[2][6] The substance may bind to hemoglobin, inhibiting oxygen uptake.[2]
Carcinogenicity Suspected of causing cancer. [2][4][7]Aniline is classified as a potential carcinogen, and other aromatic amines are known to be carcinogenic, particularly linked to bladder cancer.[1][8] 4-Chloroaniline is also suspected to cause cancer.[2][3][7]
Skin Sensitization May cause an allergic skin reaction. [7][9]Many aniline derivatives are known skin sensitizers.[2][9]
Genetic Defects Suspected of causing genetic defects. [4][9]Aniline is a suspected mutagen.[4]
Organ Damage May cause damage to organs through prolonged or repeated exposure. [4][9]Chronic exposure can lead to organ damage.[2]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects. [2][10]Halogenated aromatic compounds are often persistent and harmful to aquatic ecosystems.[6][8][10]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is the most critical barrier between the researcher and the chemical. Do not handle this compound without every item listed below.

  • Engineering Controls First: All work must be performed in a certified chemical fume hood to minimize inhalation exposure.[4][11] Ensure the safety shower and eyewash station are accessible and functional.[4]

  • Hand Protection: Double gloving is mandatory.

    • Inner Glove: Nitrile examination glove.

    • Outer Glove: Chemical-resistant gloves such as butyl rubber or neoprene are recommended for robust protection.[1] Nitrile gloves alone are only suitable for very brief contact.[4] Always check gloves for degradation before and during use.[1]

  • Body Protection:

    • A flame-retardant laboratory coat, fully buttoned.[1]

    • A chemical-resistant apron worn over the lab coat is required for any procedure with a risk of splashing.[1]

  • Eye and Face Protection:

    • Tight-fitting safety goggles are required at all times.[9]

    • For procedures involving larger quantities or a higher risk of splashing, a full-face shield must be worn in addition to safety goggles.[10]

  • Respiratory Protection: While handling within a fume hood should be sufficient, if there is any risk of aerosol generation outside of this control, or in the case of a spill, a respirator may be required. Consult your institution's environmental health and safety (EHS) office for specific guidance.[10]

Operational Plan: A Step-by-Step Workflow

A systematic approach is essential for safety. The following workflow minimizes risk at every stage of handling.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Operation & Disposal a Conduct Risk Assessment for Specific Experiment b Verify Fume Hood Functionality a->b c Prepare & Label All Glassware b->c d Locate Emergency Equipment (Spill Kit, Eyewash) c->d e Don All Required PPE (Double Gloves, Goggles, etc.) d->e Proceed to Handling f Transfer Compound INSIDE Fume Hood e->f g Keep Container Tightly Closed When Not In Use f->g h Perform Experiment g->h i Decontaminate Work Surface & Glassware in Fume Hood h->i Proceed to Cleanup j Segregate Halogenated Waste into Labeled Container i->j k Doff PPE in Correct Order (Outer Gloves First) j->k l Wash Hands Thoroughly k->l

Caption: Safe Handling Workflow for Hazardous Aromatic Amines.

Detailed Steps:

  • Preparation:

    • Conduct a thorough risk assessment for your specific experimental plan.[12]

    • Ensure the chemical fume hood has a current certification and is functioning correctly.[1]

    • Have a chemical spill kit appropriate for organic amines readily available.[1]

  • Handling:

    • Don all required PPE before entering the designated handling area.[12]

    • Handle the compound exclusively within the chemical fume hood.[11] Use a spatula for solid transfers to minimize dust generation.

    • Keep the container tightly sealed when not in use. Store in a cool, dry, well-ventilated area away from light and incompatible materials like strong oxidizing agents.[4][7]

  • Decontamination and Cleanup:

    • Wipe down the work surface within the fume hood with an appropriate solvent.

    • Carefully decontaminate any non-disposable equipment that came into contact with the chemical.

    • Remove PPE by first taking off the outer gloves, followed by the apron, face shield, and goggles. Remove inner gloves last.

    • Wash hands thoroughly with soap and water immediately after handling is complete.[4]

Emergency Response Protocols

Time is critical in an exposure event. Follow these procedures immediately.

  • Skin Contact: Immediately remove all contaminated clothing.[9] Flush the affected skin with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[4][9]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open.[4][9] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[9]

  • Inhalation: Remove the person to fresh air.[4][12] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[9] Call for immediate medical assistance.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink one to two glasses of water.[9][13] Seek immediate medical attention.[2]

  • Spill Management:

    • Small Spill (inside fume hood): Use an inert absorbent material like vermiculite or sand to contain the spill.[10] Collect the material into a clearly labeled, sealed container for hazardous waste disposal.[9][10]

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert your colleagues and contact your institution's EHS department or emergency response team immediately.[4]

Disposal Plan

Improper disposal poses a significant environmental threat.[6][8] This compound must be treated as hazardous waste.

  • Waste Segregation: This is a halogenated organic waste . It must be collected in a dedicated, properly labeled hazardous waste container.[14][15] Do not mix with non-halogenated waste streams.[8]

  • Container Management:

    • Use only approved hazardous waste containers.[14][16]

    • Keep the container tightly closed and store it in a designated satellite accumulation area.[7][14]

    • Do not fill containers beyond 90% capacity to allow for expansion.[14][16]

    • The exterior of the waste container must remain clean.[14]

  • Disposal Pathway: The waste must be disposed of through your institution's licensed hazardous waste management program.[2] The likely disposal method for this type of waste is high-temperature incineration at a permitted facility.[17]

References

  • Aniline. (n.d.). Stanford University Environmental Health & Safety.
  • Aniline. (2015, March 15). Lanxess.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. (n.d.). Benchchem.
  • Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet: Aniline. (n.d.). Carl ROTH.
  • Aromatic Amines Hazcard Overview. (n.d.). Scribd.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • Safety Data Sheet: 4-Chloroaniline. (n.d.). Carl ROTH.
  • 4-Chloroaniline Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - 1H-Indazol-7-amine. (2025, January 8). TCI Chemicals.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • SAFETY DATA SHEET - 4-Chloro-2-fluoro-5-methylaniline. (2026, January 13). Sigma-Aldrich.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA.
  • Safety Data Sheet - 4-Chloroaniline. (2024, November 4). DC Fine Chemicals.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Hazardous waste acceptance conditions. (n.d.). University of Groningen.
  • Management of Hazardous Waste Procedure. (n.d.). Yale Environmental Health & Safety.
  • Technical Support Center: Diamine Compound Disposal and Waste Treatment. (n.d.). Benchchem.

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